4-Bromo-2,6-dimethylphenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQEWQSYPPLOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429298 | |
| Record name | 4-bromo-2,6-dimethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60041-68-1 | |
| Record name | 4-bromo-2,6-dimethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure and molecular weight of 4-Bromo-2,6-dimethylphenyl acetate.
An In-Depth Technical Guide to 4-Bromo-2,6-dimethylphenyl acetate: Structure, Properties, and Synthesis
Core Molecular Identity and Properties
4-Bromo-2,6-dimethylphenyl acetate is a substituted aromatic ester. Its structure is characterized by a phenyl ring substituted with a bromine atom at the C4 position, two methyl groups at the C2 and C6 positions, and an acetate group at the C1 position. This specific arrangement of functional groups imparts distinct reactivity and makes it a valuable building block in targeted organic synthesis.
The presence of the ortho-methyl groups sterically hinders the acetate linkage, which can influence its hydrolytic stability and conformational behavior. The bromine atom at the para-position is a key functional handle, enabling a variety of cross-coupling reactions and nucleophilic substitutions, pivotal for constructing more complex molecular architectures.
Physicochemical & Structural Data
Key quantitative and structural data for 4-Bromo-2,6-dimethylphenyl acetate are summarized for quick reference.
| Property | Value | Source |
| IUPAC Name | (4-bromo-2,6-dimethylphenyl) acetate | [1] |
| CAS Number | 60041-68-1 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| SMILES | CC1=CC(=CC(=C1OC(=O)C)C)Br | [1] |
| InChI Key | ACPQEWQSYPPLOS-UHFFFAOYSA-N | [1] |
Structural Visualization
The 2D chemical structure of 4-Bromo-2,6-dimethylphenyl acetate is visualized below.
Caption: 2D structure of 4-Bromo-2,6-dimethylphenyl acetate.
Synthesis Protocol: Esterification of 4-Bromo-2,6-dimethylphenol
The most direct and common method for preparing 4-Bromo-2,6-dimethylphenyl acetate is the esterification of its phenolic precursor, 4-Bromo-2,6-dimethylphenol.[1] This reaction involves the acetylation of the hydroxyl group. Acetic anhydride is an excellent acetylating agent for this purpose, and the reaction is typically catalyzed by a mild base such as pyridine or triethylamine, which also acts as a scavenger for the acetic acid byproduct.
Rationale Behind Experimental Choices
-
Precursor : 4-Bromo-2,6-dimethylphenol (CAS: 2374-05-2) is a readily available starting material, often synthesized by the direct bromination of 2,6-dimethylphenol.[2]
-
Reagent : Acetic anhydride is used in excess to drive the reaction to completion according to Le Châtelier's principle. It is a safer and more manageable alternative to acetyl chloride.
-
Catalyst/Base : Pyridine serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, and it neutralizes the acetic acid formed during the reaction, preventing potential side reactions or equilibrium reversal.
-
Solvent : Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and the ease with which it can be removed during workup.
-
Workup : The aqueous workup with dilute HCl is designed to remove the pyridine catalyst. The subsequent wash with sodium bicarbonate neutralizes any remaining acidic components.
Detailed Step-by-Step Methodology
Materials:
-
4-Bromo-2,6-dimethylphenol (1.0 eq)
-
Acetic Anhydride (2.0 eq)
-
Pyridine (2.2 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2,6-dimethylphenol (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous dichloromethane (approx. 5-10 mL per gram of phenol).
-
Addition of Reagents : Add pyridine (2.2 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (2.0 eq) while stirring. The reaction may be mildly exothermic.
-
Reaction : Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Quenching & Extraction : Carefully pour the reaction mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer twice with DCM.
-
Washing : Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[3]
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification : The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Bromo-2,6-dimethylphenyl acetate.[4]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate.
Structural Characterization and Analysis
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to be relatively simple.
-
A singlet corresponding to the two equivalent aromatic protons (H3 and H5).
-
A singlet for the six equivalent protons of the two ortho-methyl groups.
-
A singlet for the three protons of the acetate methyl group.
-
-
¹³C NMR : The carbon NMR spectrum should show distinct signals for each unique carbon environment. Due to symmetry, only one signal is expected for the two aromatic carbons bearing methyl groups (C2/C6) and one for the two unsubstituted aromatic carbons (C3/C5).
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Type | Assignment | Predicted Chemical Shift (ppm) |
| ¹H NMR | Aromatic-H (s, 2H) | ~ 7.1 - 7.3 |
| Ar-CH₃ (s, 6H) | ~ 2.1 - 2.3 | |
| O-C(=O)-CH₃ (s, 3H) | ~ 2.2 - 2.4 | |
| ¹³C NMR | Carbonyl C=O | ~ 168 - 170 |
| Aromatic C-O | ~ 148 - 150 | |
| Aromatic C-CH₃ | ~ 130 - 132 | |
| Aromatic C-H | ~ 132 - 134 | |
| Aromatic C-Br | ~ 118 - 120 | |
| Ar-CH₃ | ~ 16 - 18 | |
| O-C(=O)-CH₃ | ~ 20 - 22 |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
Strong C=O Stretch : A prominent, sharp absorption band is expected around 1760-1770 cm⁻¹ , characteristic of a phenyl acetate carbonyl group.
-
C-O Stretches : Bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) corresponding to the C-O bonds of the ester.
-
Aromatic C=C Stretches : Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretches : Signals just below 3000 cm⁻¹ for the methyl C-H bonds.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum would provide the molecular weight and key fragmentation patterns.
-
Molecular Ion (M⁺) : A characteristic pair of peaks at m/z 242 and 244 in an approximate 1:1 ratio, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation : The most significant fragmentation pathway is the loss of ketene (CH₂=C=O) via a McLafferty-like rearrangement, which would lead to the molecular ion of the precursor phenol at m/z 200 and 202 . Another likely fragmentation is the loss of the acetyl radical (•COCH₃) to give an ion at m/z 199/201.
Chemical Reactivity and Applications
4-Bromo-2,6-dimethylphenyl acetate is primarily used as a versatile intermediate in multi-step organic synthesis.[1] Its value lies in the orthogonal reactivity of its functional groups.
-
Ester Hydrolysis : The acetate group can be easily removed under basic or acidic conditions to unmask the phenolic hydroxyl group.[1] This makes the acetate a useful protecting group for the phenol.
-
Nucleophilic Aromatic Substitution : The bromine atom can be replaced by various nucleophiles, although this typically requires harsh conditions or metal catalysis due to the electron-rich nature of the ring.[1]
-
Cross-Coupling Reactions : The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, which is a common strategy in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
-
Intermediate in Pharmaceutical and Agrochemical Synthesis : While specific examples in publicly accessible literature are scarce, compounds with this structural motif are valuable in medicinal chemistry. The substituted phenyl ring can serve as a core scaffold, with the functional groups allowing for diversification to explore structure-activity relationships (SAR) in drug discovery programs.[1]
Hazard and Safety Information
A specific Material Safety Data Sheet (MSDS) for 4-Bromo-2,6-dimethylphenyl acetate is not widely available. Therefore, safety precautions should be based on structurally similar compounds, such as its precursor 4-Bromo-2,6-dimethylphenol and other bromo-aromatic compounds.
-
General Hazards : Assumed to be harmful if swallowed or in contact with skin.[5] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5]
-
Handling : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Disclaimer : This safety information is based on analogous compounds and is not a substitute for a formal risk assessment. Always consult a specific MSDS if available and follow institutional safety protocols.
References
-
PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenyl acetate. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of bromo substituted-4-biphenyl acetamide derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
RSC Publishing. (2019). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenyl acetate
CAS Number: 60041-68-1
This guide provides a comprehensive technical overview of 4-Bromo-2,6-dimethylphenyl acetate, a halogenated aromatic ester with significant potential as a versatile intermediate in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles and supported by authoritative references.
Introduction and Chemical Identity
4-Bromo-2,6-dimethylphenyl acetate is a substituted phenolic ester characterized by a bromine atom at the para position and two methyl groups ortho to the acetylated hydroxyl group on the phenyl ring. This specific substitution pattern imparts unique reactivity and physical properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. Its proper identification is crucial for its effective use in research and development.
IUPAC Name: (4-bromo-2,6-dimethylphenyl) acetate[1]
The structural arrangement of the bromine atom and the two methyl groups influences the electronic environment of the aromatic ring and the reactivity of the acetate functional group. The methyl groups provide steric hindrance around the ester linkage, which can affect its susceptibility to hydrolysis.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 60041-68-1 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| InChI | InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3 | [1] |
| SMILES | CC1=CC(=CC(=C1OC(=O)C)C)Br | [1] |
Synthesis and Purification
The most common and efficient method for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate is through the esterification of its precursor, 4-bromo-2,6-dimethylphenol. This reaction typically involves the use of an acetylating agent such as acetic anhydride or acetyl chloride.
Synthesis Workflow
The synthesis proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acetylating agent. The presence of a base is often required to deprotonate the phenol, increasing its nucleophilicity and driving the reaction to completion.
Sources
Key physical characteristics of 4-Bromo-2,6-dimethylphenyl acetate.
Introduction
4-Bromo-2,6-dimethylphenyl acetate is an organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its specific arrangement of a brominated and dimethyl-substituted phenyl ring, combined with an acetate functional group, offers a unique platform for synthetic transformations. This guide provides a comprehensive overview of the key physical and chemical characteristics of 4-Bromo-2,6-dimethylphenyl acetate, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| CAS Number | 60041-68-1 | [1] |
| IUPAC Name | 4-bromo-2,6-dimethylphenyl acetate | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Molecular Structure and Identification
The structure of 4-Bromo-2,6-dimethylphenyl acetate is characterized by a central benzene ring substituted with a bromine atom at the 4-position, two methyl groups at the 2- and 6-positions, and an acetate group at the 1-position.
Synthesis and Purification
The primary route for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate is through the esterification of its precursor, 4-bromo-2,6-dimethylphenol.[1]
Synthesis Protocol: Esterification of 4-Bromo-2,6-dimethylphenol
This protocol describes a general method for the acetylation of a phenol using acetic anhydride, a common and effective method for this type of transformation.
Reaction:
4-bromo-2,6-dimethylphenol + Acetic Anhydride → 4-Bromo-2,6-dimethylphenyl acetate + Acetic Acid
Materials:
-
4-bromo-2,6-dimethylphenol
-
Acetic anhydride
-
A base catalyst (e.g., pyridine or triethylamine)[1]
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2,6-dimethylphenol in a suitable anhydrous solvent.
-
Addition of Reagents: Add the base catalyst to the solution, followed by the slow, dropwise addition of acetic anhydride. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with deionized water and saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.
-
Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product obtained from the synthesis may contain impurities such as unreacted starting material or byproducts. Purification can be achieved through standard laboratory techniques such as recrystallization or flash column chromatography. The choice of method will depend on the physical state of the crude product (solid or oil) and the nature of the impurities.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons is expected.
-
Methyl Protons (Aromatic): A singlet for the six equivalent protons of the two methyl groups on the phenyl ring.
-
Methyl Protons (Acetate): A singlet for the three protons of the acetate methyl group.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbons, and the carbonyl carbon of the acetate group.
Infrared (IR) Spectroscopy (Predicted)
Key characteristic peaks in the IR spectrum would include:
-
C=O Stretch (Ester): A strong absorption band around 1760 cm⁻¹.
-
C-O Stretch (Ester): Absorption bands in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Absorptions typically above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for esters would likely be observed, such as the loss of the acetyl group.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Bromo-2,6-dimethylphenyl acetate is not publicly available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may possess hazards similar to its precursor, 4-bromo-2,6-dimethylphenol, and other related brominated aromatic compounds.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale.
Based on the GHS classification for the precursor, 4-bromo-2,6-dimethylphenol, this compound may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[2]
Applications in Research and Development
4-Bromo-2,6-dimethylphenyl acetate is primarily utilized as an intermediate in organic synthesis. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups. The acetate group can be readily hydrolyzed to reveal the phenolic hydroxyl group, which can then be used in further synthetic manipulations. These characteristics make it a versatile building block for the synthesis of pharmaceuticals and agrochemicals.[1]
References
-
PubChem. 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. [Link]
Sources
Understanding the reactivity of 4-Bromo-2,6-dimethylphenyl acetate.
An In-Depth Technical Guide to the Reactivity of 4-Bromo-2,6-dimethylphenyl acetate
Introduction: A Molecule of Strategic Importance
4-Bromo-2,6-dimethylphenyl acetate is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and material science sectors.[1] Its structure, featuring a sterically hindered aromatic ring, a reactive aryl bromide, and a hydrolyzable ester, presents a unique landscape of chemical reactivity. Understanding the interplay between these functional groups is paramount for designing efficient and high-yielding synthetic routes.
This guide provides an in-depth analysis of the molecule's reactivity profile. We will move beyond simple reaction schemes to explore the underlying principles and steric considerations that govern its transformations. The protocols described herein are designed to be self-validating, providing researchers with a reliable foundation for their experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | Smolecule[1] |
| Molecular Weight | 243.10 g/mol | Smolecule[1] |
| Appearance | Colorless to light yellow liquid or solid | Smolecule[1] |
| CAS Number | 60041-68-1 | Smolecule |
Section 1: Reactivity at the Ester Functional Group
The acetate group is a primary site for modification, most commonly through nucleophilic acyl substitution. This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, in this case, the 4-bromo-2,6-dimethylphenoxide moiety.[2][3]
Base-Catalyzed Hydrolysis (Saponification)
The most fundamental transformation of the ester group is its hydrolysis to the corresponding phenol, 4-bromo-2,6-dimethylphenol.[1] This reaction is efficiently catalyzed by a base, such as sodium hydroxide. The reaction proceeds via a classic nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon.[4]
The steric hindrance provided by the two ortho methyl groups can influence the rate of this reaction compared to unhindered phenyl acetates. These groups restrict the angles of approach for the incoming nucleophile, potentially requiring more forcing conditions (e.g., higher temperature or longer reaction times) to achieve complete conversion.
Caption: Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate.
Protocol 1: Hydrolysis of 4-Bromo-2,6-dimethylphenyl acetate
This protocol is adapted from a standard procedure for the hydrolysis of a structurally similar substituted acetanilide and is presented as a robust starting point.[5]
Materials:
-
4-Bromo-2,6-dimethylphenyl acetate (1.0 eq)
-
3 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a 50 mL round bottom flask, add 4-Bromo-2,6-dimethylphenyl acetate (e.g., 2.43 g, 10 mmol) and 3 M NaOH (20 mL).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Neutralization: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully neutralize the solution to pH ~7 by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (1 x 30 mL) and then with brine (1 x 30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-bromo-2,6-dimethylphenol.
-
Purification: The product can be further purified by flash column chromatography if necessary.
Section 2: Reactivity of the Aryl Bromide
The carbon-bromine bond is the gateway to a vast array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[6][7]
The "Ortho Effect": Steric Shielding
A critical feature of 4-Bromo-2,6-dimethylphenyl acetate is the presence of two methyl groups flanking the ester and, more importantly, the bromine atom. This "ortho effect" imposes significant steric hindrance, which can modulate the reactivity of the C-Br bond.[8][9][10] While this can sometimes slow down reactions by impeding the approach of the catalyst to the C-Br bond, it can also be advantageous by preventing side reactions or influencing regioselectivity in more complex systems.[11]
Caption: Ortho methyl groups sterically shield the bromine atom.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction in drug development.[12][13] It offers broad functional group tolerance, mild reaction conditions, and the use of generally non-toxic reagents. For a substrate like 4-Bromo-2,6-dimethylphenyl acetate, this reaction provides a powerful method to introduce new aryl, heteroaryl, or vinyl groups at the 4-position.
The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: The organic group is transferred from boron to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: The Suzuki-Miyaura reaction follows a well-defined catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylphenyl acetate
This is a general, robust protocol for the Suzuki-Miyaura coupling of aryl bromides, proven effective in numerous synthetic applications.[14]
Materials:
-
4-Bromo-2,6-dimethylphenyl acetate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-2,6-dimethylphenyl acetate (e.g., 1.22 g, 5 mmol), the arylboronic acid (6 mmol), K₂CO₃ (1.38 g, 10 mmol), Pd(OAc)₂ (22 mg, 0.1 mmol), and PPh₃ (52 mg, 0.2 mmol).
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling with N₂ or Ar for 20-30 minutes. Add the degassed solvent (25 mL) to the flask via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Section 3: Synthesis
The most direct route to 4-Bromo-2,6-dimethylphenyl acetate is the esterification of its corresponding phenol. This is a standard transformation that proceeds efficiently.[1]
Protocol 3: Synthesis via Esterification
Materials:
-
4-Bromo-2,6-dimethylphenol (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine or Triethylamine (catalytic to 1.1 eq)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reactant Solution: Dissolve 4-Bromo-2,6-dimethylphenol (e.g., 2.01 g, 10 mmol) in DCM (30 mL) in a round bottom flask.
-
Base and Acylating Agent: Add pyridine (0.89 mL, 11 mmol) and cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.42 mL, 15 mmol) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching & Washing: Carefully quench the reaction by adding 1 M HCl (20 mL). Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-Bromo-2,6-dimethylphenyl acetate, which can be purified further if needed.
Conclusion
4-Bromo-2,6-dimethylphenyl acetate possesses two primary reactive sites whose manipulation is governed by well-understood chemical principles. The ester functionality is susceptible to nucleophilic acyl substitution, allowing for deprotection to the parent phenol. The aryl bromide is a versatile handle for constructing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The reactivity at both sites is modulated by the steric influence of the ortho-methyl groups, a factor that must be considered during reaction design. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to effectively utilize this important synthetic intermediate.
References
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Heron, B. M., Kanjia, M., & Rahman, M. M. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Albrecht, L., et al. (2021). Process for preparing 2,6-dialkylphenylacetic acids. Google Patents.
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Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
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A to Z Chemistry. (2020). Ortho effect. WordPress.com. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
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Ullah, F., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, MDPI. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
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Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Retrieved from [Link]
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Exner, O., et al. (2000). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Retrieved from [Link]
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Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]
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Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
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CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Retrieved from [Link]
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Stepan, A. F. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Portfolio. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
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Supporting Information. (n.d.). Synthesis route of the sulfone warhead 4. Retrieved from [Link]
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Prof. D. K. Kadam- World of Chemistry. (2020). Synthesis of p-bromo acetanilide. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
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Spectroscopic data (NMR, IR, MS) for 4-Bromo-2,6-dimethylphenyl acetate.
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,6-dimethylphenyl acetate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-2,6-dimethylphenyl acetate (CAS No: 60041-68-1), a key intermediate in various chemical syntheses. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in the principles of chemical structure and reactivity. Our objective is to provide a self-validating framework for the identification and characterization of this compound, ensuring scientific rigor and reproducibility.
Molecular Structure and Physicochemical Properties
4-Bromo-2,6-dimethylphenyl acetate is an aromatic ester. The structural arrangement—a bromine atom para to the acetate group and two ortho-methyl substituents—creates a distinct electronic environment and a plane of symmetry that significantly influences its spectroscopic signature. Understanding this structure is fundamental to interpreting the data that follows.
Structure:
Figure 1. Chemical Structure of 4-Bromo-2,6-dimethylphenyl acetate
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 60041-68-1 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Physical Form | Solid | [1] |
Synthesis Context: Esterification of 4-Bromo-2,6-dimethylphenol
The primary route for synthesizing 4-Bromo-2,6-dimethylphenyl acetate is through the esterification of its precursor, 4-bromo-2,6-dimethylphenol. This reaction typically involves an acylating agent like acetic anhydride or acetyl chloride.[2] The choice of a base, such as pyridine or triethylamine, is crucial as it serves to neutralize the acid byproduct (acetic acid or HCl), driving the reaction to completion.[2] Monitoring this reaction's progress and confirming the final product's identity relies heavily on the spectroscopic techniques detailed in this guide.
Spectroscopic Analysis: A Multi-Technique Approach
The unambiguous identification of 4-Bromo-2,6-dimethylphenyl acetate requires a combinatorial approach, leveraging the strengths of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The symmetry of 4-Bromo-2,6-dimethylphenyl acetate simplifies its NMR spectra, making assignments relatively straightforward.
The molecule's symmetry renders the two methyl groups on the phenyl ring chemically equivalent, as are the two aromatic protons. This results in a simplified spectrum with three distinct signals.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 | Singlet | 2H | Ar-H | The two protons on the aromatic ring are in identical chemical environments due to the molecule's symmetry. Their signal appears as a singlet. |
| ~ 2.3 | Singlet | 3H | O-C(=O)-CH₃ | The methyl protons of the acetate group are deshielded by the adjacent carbonyl group. |
| ~ 2.1 | Singlet | 6H | Ar-CH₃ | The six protons of the two equivalent methyl groups on the aromatic ring produce a single, integrated signal. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2,6-dimethylphenyl acetate in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent peaks in the spectrum.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A standard pulse program is typically sufficient.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.
Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR analysis.
Due to the molecule's symmetry, the ¹³C NMR spectrum is also simplified. Instead of 10 distinct signals for the 10 carbon atoms, we expect to see only 6 signals.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 169 | C =O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |
| ~ 148 | Ar-C -O | The aromatic carbon directly attached to the ester oxygen is shifted downfield due to the oxygen's electron-withdrawing effect. |
| ~ 132 | Ar-C -CH₃ | The two equivalent aromatic carbons bearing the methyl groups. |
| ~ 130 | Ar-C H | The two equivalent aromatic carbons bonded to hydrogen. |
| ~ 118 | Ar-C -Br | The carbon atom bonded to the bromine (the ipso-carbon) is influenced by the halogen's electronegativity and anisotropic effects. |
| ~ 21 | O-C(=O)-C H₃ | The methyl carbon of the acetate group. |
| ~ 16 | Ar-C H₃ | The two equivalent methyl carbons attached to the aromatic ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Processing: The data is processed similarly to the ¹H NMR spectrum via Fourier transform, phasing, and baseline correction.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy excels at identifying the functional groups present in a molecule. For 4-Bromo-2,6-dimethylphenyl acetate, the most prominent features will be related to the ester group and the substituted aromatic ring.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 1765 | Strong | C=O (Ester, carbonyl stretch) |
| ~ 1370 | Medium | C-H (Methyl rock) |
| ~ 1200 | Strong | C-O (Ester, stretch) |
| ~ 1600, ~1470 | Medium-Weak | C=C (Aromatic ring stretch) |
| ~ 880 | Strong | C-H (Aromatic, out-of-plane bend for isolated H) |
| ~ 600 | Medium-Weak | C-Br (Stretch) |
Causality in Interpretation:
-
The Carbonyl Stretch: The position of the C=O stretch (~1765 cm⁻¹) is characteristic of a phenyl acetate, which is higher than that of an alkyl acetate (~1740 cm⁻¹) due to the electron-withdrawing nature of the phenyl ring.
-
Aromatic Bending: The strong absorption around 880 cm⁻¹ is indicative of the C-H out-of-plane bending for the two isolated adjacent hydrogen atoms on the heavily substituted benzene ring, providing clues about the substitution pattern.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid 4-Bromo-2,6-dimethylphenyl acetate powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Workflow for IR Spectroscopy Analysis:
Caption: Workflow for IR spectroscopy analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.
Key Mass Spectrometry Data (Predicted, EI):
| m/z | Proposed Fragment | Significance |
| 242 / 244 | [M]⁺ | Molecular Ion Peak. The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). This is a definitive piece of evidence. |
| 200 / 202 | [M - C₂H₂O]⁺ | Loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion, forming the 4-bromo-2,6-dimethylphenol radical cation. This is a very common fragmentation pathway for phenyl acetates. |
| 121 | [M - C₂H₂O - Br]⁺ | Subsequent loss of the bromine radical from the [M-C₂H₂O]⁺ fragment. The precursor phenol, 4-bromo-2,6-dimethylphenol, also shows a prominent peak at m/z 121.[4][5] |
| 43 | [CH₃CO]⁺ | Base Peak. The acetyl cation is a very stable fragment and often appears as the base peak (most intense peak) in the mass spectra of acetate esters. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Analysis: Analyze the molecular ion peak, its isotopic pattern, and the fragmentation pattern to confirm the structure.
Illustrative Fragmentation Pathway:
Caption: Key fragmentation pathways in EI-MS.
Conclusion
The structural elucidation of 4-Bromo-2,6-dimethylphenyl acetate is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and highlight the molecule's symmetry. IR spectroscopy validates the presence of critical functional groups, particularly the phenyl ester. Finally, Mass Spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern, while fragmentation analysis corroborates the overall structure. This guide provides the foundational data and interpretive logic required for the confident identification of this compound in a research or industrial setting.
References
-
PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [https://www.docbrown.info/page06/13C-NMR/13Cn aliphaticBr04.htm]([Link] aliphaticBr04.htm)
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Navigating the Unseen: A Technical Guide to the Safe Handling, and Storage of 4-Bromo-2,6-dimethylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information herein is synthesized from available data on structurally similar compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 4-Bromo-2,6-dimethylphenyl acetate was not available at the time of writing. All procedures should be conducted with a thorough understanding of the potential hazards and in compliance with all institutional and regulatory guidelines.
Section 1: Introduction and Physicochemical Profile
4-Bromo-2,6-dimethylphenyl acetate is a halogenated aromatic ester with the molecular formula C₁₀H₁₁BrO₂.[1] It typically appears as a colorless to light yellow liquid or solid.[1] While it serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its handling requires a comprehensive understanding of its potential hazards.[1] This guide provides a detailed overview of the safety, handling, and storage protocols for 4-Bromo-2,6-dimethylphenyl acetate, drawing upon data from analogous compounds to establish a robust safety framework.
Table 1: Physicochemical Properties of 4-Bromo-2,6-dimethylphenyl acetate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| CAS Number | 60041-68-1 | [1] |
Section 2: Hazard Identification and Risk Assessment
Due to the lack of a specific Safety Data Sheet (SDS) for 4-Bromo-2,6-dimethylphenyl acetate, a hazard assessment has been compiled based on data from structurally related compounds, including 4'-Bromoacetanilide, 4-Nitrophenyl bromoacetate, and 4-Bromo-2,6-dimethylphenol.
Inferred GHS Hazard Classification:
Based on the GHS classifications for 4-Bromo-2,6-dimethylphenol, the following hazards are anticipated for 4-Bromo-2,6-dimethylphenyl acetate[2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
Primary Routes of Exposure:
-
Dermal Contact: The most common route of exposure. The compound can be absorbed through the skin and may cause irritation.[3]
-
Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][3]
-
Ocular Contact: Direct contact with the eyes can cause serious irritation.[2][3]
Section 3: Personal Protective Equipment (PPE) - The First Line of Defense
A multi-layered approach to personal protection is paramount when handling 4-Bromo-2,6-dimethylphenyl acetate. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes.[5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.[6]
-
-
Respiratory Protection: In cases of poor ventilation or when handling the compound as a powder, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Standard workflow for entering the lab, handling the chemical, and exiting safely.
Section 4: Safe Handling Procedures
Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe working environment.
-
Engineering Controls: All handling of 4-Bromo-2,6-dimethylphenyl acetate should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow before commencing work.
-
Weighing and Transferring:
-
If the compound is a solid, weigh it out in the fume hood to avoid generating dust.
-
When transferring the substance, use appropriate tools such as spatulas or powder funnels to prevent spills.
-
For liquid transfers, use a calibrated pipette or a syringe.
-
-
General Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Section 5: Emergency Procedures - Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect: Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Caption: Step-by-step procedure for responding to a chemical spill.
Section 6: Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Protect from light and moisture.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste.
-
Neutralization with a reducing agent like sodium thiosulfate solution may be a suitable method for small quantities of waste, but this should be done by trained personnel and in accordance with established protocols.[9]
Section 7: Conclusion
While 4-Bromo-2,6-dimethylphenyl acetate is a valuable compound in synthetic chemistry, its safe handling is of utmost importance. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can minimize risks and maintain a safe and productive laboratory environment. Continuous vigilance and adherence to the principles outlined in this guide are essential for all personnel working with this and other potentially hazardous chemicals.
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-
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-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2017, September 16). Safely handling a liter of Bromine? r/chemistry. Retrieved from [Link]
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-
The Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
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-
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-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
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-
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-
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Determining the Solubility Profile of 4-Bromo-2,6-dimethylphenyl acetate: A Technical Guide for Drug Development Professionals
Abstract
A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and formulation. This technical guide provides a detailed framework for determining the solubility profile of 4-Bromo-2,6-dimethylphenyl acetate, a key intermediate in various synthetic pathways. In the absence of extensive published data, this document outlines a robust experimental protocol based on the gold-standard shake-flask method. It offers a rationale for solvent selection, a step-by-step methodology for solubility determination, and guidance on data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of the physicochemical properties of this compound, enabling informed decisions in process development, formulation, and preclinical studies.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. A well-characterized solubility profile across a range of solvents with varying polarities provides invaluable insights into a compound's behavior in different environments, from reaction vessels to biological systems.
4-Bromo-2,6-dimethylphenyl acetate (MW: 243.10 g/mol , Formula: C₁₀H₁₁BrO₂) is an organic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a substituted phenyl ring with a bromine atom, two methyl groups, and an acetate functional group, suggests a predominantly nonpolar character with some capacity for polar interactions. Understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and, if relevant, formulation development.
This guide presents a comprehensive approach to experimentally determine the solubility profile of 4-Bromo-2,6-dimethylphenyl acetate. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol, and discuss the interpretation of the resulting data.
Theoretical Framework: Understanding Solubility Equilibria
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[2] This state of saturation represents a dynamic equilibrium where the rate of dissolution of the solid solute is equal to the rate of precipitation from the solution.[2] This is often referred to as thermodynamic or equilibrium solubility, which is the most consistent and reliable measure of a compound's intrinsic solubility.[3]
The solubility of a compound is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and solvent molecules dictates the extent of dissolution.
Experimental Design: A Systematic Approach to Solubility Profiling
To construct a comprehensive solubility profile for 4-Bromo-2,6-dimethylphenyl acetate, a diverse set of solvents will be employed, representing a spectrum of polarities and functionalities.
Solvent Selection Rationale
The choice of solvents is critical for obtaining a meaningful solubility profile. The selected solvents are categorized into three main groups: polar protic, polar aprotic, and nonpolar.
| Solvent Category | Solvent | Rationale |
| Polar Protic | Water | Universal biological solvent; provides a baseline for aqueous solubility. |
| Methanol | A common polar protic solvent used in synthesis and purification. | |
| Ethanol | Another widely used polar protic solvent with lower polarity than methanol.[1] | |
| Isopropanol | A less polar alcohol, providing a further step in the polarity scale. | |
| Polar Aprotic | Acetone | A common polar aprotic solvent with a moderate dielectric constant.[4] |
| Ethyl Acetate | An ester with moderate polarity, often used in chromatography and extractions. | |
| Dimethylformamide (DMF) | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[5][6] | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with strong hydrogen bond accepting capabilities, often used for dissolving poorly soluble compounds. | |
| Nonpolar | Dichloromethane (DCM) | A chlorinated solvent with low polarity, widely used in organic synthesis. |
| Chloroform | Similar to DCM but with slightly different solvating properties. | |
| Toluene | An aromatic hydrocarbon, representing nonpolar, aromatic solvents.[7] | |
| n-Hexane | An aliphatic hydrocarbon, representing highly nonpolar solvents.[8] |
Physicochemical Properties of Selected Solvents
A summary of the key physicochemical properties of the selected solvents is presented below. This information is crucial for interpreting the experimental solubility data.
| Solvent | Formula | Dielectric Constant (at 20°C) | Boiling Point (°C) | Miscibility with Water |
| Water | H₂O | 80.1 | 100 | Miscible |
| Methanol | CH₃OH | 33.0 | 64.7 | Miscible[9] |
| Ethanol | C₂H₅OH | 24.5 | 78.3 | Miscible[10] |
| Isopropanol | C₃H₈O | 19.9 | 82.6 | Miscible[3] |
| Acetone | C₃H₆O | 20.7 | 56.0 | Miscible[4][11] |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 77.1 | Slightly miscible |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 153.0 | Miscible[5][12] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | 189.0 | Miscible |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 39.6 | Slightly miscible[13] |
| Chloroform | CHCl₃ | 4.8 | 61.2 | Slightly miscible[14][15] |
| Toluene | C₇H₈ | 2.4 | 110.6 | Immiscible[7][16] |
| n-Hexane | C₆H₁₄ | 1.9 | 68.7 | Immiscible[8] |
Experimental Protocol: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1] The underlying principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.
Materials and Equipment
-
4-Bromo-2,6-dimethylphenyl acetate (solid, high purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Procedure
-
Preparation of Solvent: Ensure all solvents are at the desired experimental temperature (e.g., 25 °C).
-
Addition of Excess Solute: Accurately weigh an excess amount of 4-Bromo-2,6-dimethylphenyl acetate and add it to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for the experiment or a mobile phase component for chromatography) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of 4-Bromo-2,6-dimethylphenyl acetate.
-
Data Analysis: Calculate the solubility in appropriate units (e.g., mg/mL or mol/L) by back-calculating from the diluted sample concentration.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of 4-Bromo-2,6-dimethylphenyl acetate.
Data Presentation and Interpretation
The experimentally determined solubility data for 4-Bromo-2,6-dimethylphenyl acetate should be presented in a clear and concise table.
Expected Solubility Profile (Hypothetical Data)
| Solvent | Solvent Type | Solubility at 25 °C (mg/mL) | Observations |
| Water | Polar Protic | < 0.1 | Very slightly soluble |
| Methanol | Polar Protic | 10 - 50 | Moderately soluble |
| Ethanol | Polar Protic | 50 - 100 | Soluble |
| Isopropanol | Polar Protic | > 100 | Freely soluble |
| Acetone | Polar Aprotic | > 100 | Freely soluble |
| Ethyl Acetate | Polar Aprotic | > 100 | Freely soluble |
| Dimethylformamide (DMF) | Polar Aprotic | > 200 | Very soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very soluble |
| Dichloromethane (DCM) | Nonpolar | > 100 | Freely soluble |
| Chloroform | Nonpolar | > 100 | Freely soluble |
| Toluene | Nonpolar | 50 - 100 | Soluble |
| n-Hexane | Nonpolar | < 1 | Sparingly soluble |
Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental data must be generated.
Interpretation of Results
The solubility data should be analyzed in the context of the chemical structure of 4-Bromo-2,6-dimethylphenyl acetate and the properties of the solvents.
-
Effect of Polarity: It is anticipated that the compound will exhibit low solubility in highly polar protic solvents like water due to the presence of the large, nonpolar brominated dimethylphenyl group. The ester functionality can engage in some hydrogen bonding as an acceptor, but this is likely insufficient to overcome the hydrophobic nature of the rest of the molecule.
-
Solubility in Alcohols: As the alkyl chain of the alcohol increases (methanol to isopropanol), the polarity of the solvent decreases, which is expected to lead to an increase in the solubility of the relatively nonpolar solute.
-
Aprotic vs. Protic Solvents: Polar aprotic solvents like DMF and DMSO are expected to be excellent solvents for 4-Bromo-2,6-dimethylphenyl acetate. Their high polarity and ability to engage in dipole-dipole interactions, without the strong hydrogen-bonding network of protic solvents, often facilitate the dissolution of large organic molecules. The observation that nucleophilic substitution reactions of this compound proceed well in DMF supports this expectation.[1]
-
Nonpolar Solvents: Good solubility is expected in nonpolar solvents like dichloromethane, chloroform, and toluene, which can effectively solvate the aromatic ring and the alkyl groups through van der Waals forces. The solubility in n-hexane, a very nonpolar aliphatic solvent, might be lower than in aromatic or chlorinated solvents due to the lack of specific interactions with the aromatic ring.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of 4-Bromo-2,6-dimethylphenyl acetate. By following the detailed experimental protocol based on the shake-flask method, researchers and drug development professionals can generate reliable and accurate solubility data. This information is fundamental for guiding decisions in process chemistry, such as solvent selection for reactions and purifications, as well as in formulation development, where solubility is a key determinant of drug delivery and bioavailability.
Future work should focus on generating the experimental data outlined in this guide. Furthermore, investigating the effect of temperature on solubility would provide a more complete thermodynamic understanding of the dissolution process. Polymorphism studies could also be valuable, as different crystalline forms of a compound can exhibit different solubilities.
References
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PubChem. (n.d.). Toluene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Hexane. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Solubility equilibrium. Retrieved from [Link]
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PubChem. (n.d.). Acetone. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Chloroform. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2024). Acetone. Retrieved from [Link]
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Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]
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Wikipedia. (2024). Methanol. Retrieved from [Link]
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Wikipedia. (2024). Isopropyl alcohol. Retrieved from [Link]
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Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]
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Wikipedia. (2024). Dichloromethane. Retrieved from [Link]
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Wikipedia. (2024). Chloroform. Retrieved from [Link]
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Wikipedia. (2024). Toluene. Retrieved from [Link]
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Vedantu. (2024). Chloroform: Properties, Uses, and Safety Explained. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2023). Chloroform (trichloromethane). Retrieved from [Link]
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Historical literature review on 4-Bromo-2,6-dimethylphenyl acetate.
The following technical guide provides an in-depth review and procedural analysis of 4-Bromo-2,6-dimethylphenyl acetate . This document is structured for application scientists and synthetic chemists, focusing on the molecule's utility as a sterically defined building block in pharmaceutical synthesis.
From Steric Scaffold to Pharmaceutical Intermediate
Executive Summary & Chemical Profile[1][2]
4-Bromo-2,6-dimethylphenyl acetate (CAS: 60041-68-1 ) represents a specialized class of "masked" phenolic intermediates. Unlike simple aryl halides, this molecule combines high steric hindrance at the ortho positions (via methyl groups) with a reactive electrophilic site at the para position (via bromine) and a protected phenolic oxygen (via acetate).
In modern drug development, this scaffold is critical for synthesizing biaryl systems where restricted rotation (atropisomerism) or specific steric occlusion is required. It also serves as a documented impurity (e.g., Paliperidone Impurity 68) and a precursor in the synthesis of functionalized poly(phenylene oxides).
Chemical Identity Table[3][4]
| Property | Specification |
| IUPAC Name | (4-bromo-2,6-dimethylphenyl) acetate |
| CAS Number | 60041-68-1 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Core Scaffold | 2,6-Xylenol (2,6-Dimethylphenol) |
| Key Functionality | Para-bromo electrophile; Acetyl-protected phenol |
| Physical State | Colorless to pale yellow liquid/solid (mp ~35-40°C) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
Historical & Synthetic Evolution
The literature surrounding this compound tracks the evolution of regioselective halogenation . Historically, the direct bromination of phenols was plagued by over-bromination. The 2,6-dimethyl substitution pattern of the starting material (2,6-xylenol) was historically significant because it provided a "steric lock," forcing electrophilic aromatic substitution exclusively to the para position.
The Mechanistic Logic
-
Steric Blocking: The methyl groups at positions 2 and 6 prevent ortho-bromination.
-
Electronic Activation: The hydroxyl group (phenol) strongly activates the ring.
-
Protection: Acetylation is performed after or before specific coupling steps to prevent proton interference (e.g., quenching organolithium reagents).
Synthesis Pathway Visualization
The following diagram illustrates the standard industrial route compared to the laboratory route.
Caption: Figure 1. The linear synthesis pathway relying on steric blocking to ensure para-regioselectivity.
Critical Reactivity & Applications
The "Masked" Phenol Strategy
In drug discovery, free phenols are often problematic during Palladium-catalyzed cross-couplings (Suzuki-Miyaura) due to catalyst poisoning or competitive reactivity.[1] By converting the 4-bromo-2,6-dimethylphenol to its acetate ester , researchers achieve two goals:
-
Electronic Modulation: The acetate is electron-withdrawing compared to the free phenol, slightly deactivating the ring but stabilizing the oxidative addition step at the C-Br bond.
-
Solubility Enhancement: The ester is more lipophilic, facilitating reactions in non-polar organic solvents used in cross-coupling (e.g., Toluene).
Pharmaceutical Relevance[4][6][7]
-
Impurity Profiling: This compound is monitored as Paliperidone Impurity 68 .[2] In the synthesis of complex antipsychotics or cardiac drugs (like Mexiletine analogs), the presence of brominated xylenol esters indicates incomplete hydrolysis or side-reactions during upstream processing.
-
Biaryl Synthesis: It serves as the electrophile in coupling with boronic acids to create 4-aryl-2,6-xylenols . These structures are ubiquitous in liquid crystals and sterically crowded ligands.
Experimental Protocols
Safety Warning: Bromine is highly corrosive and toxic. Work in a fume hood.
Protocol A: Synthesis of Precursor (4-Bromo-2,6-dimethylphenol)
Rationale: Direct bromination is favored due to the steric blocking of the ortho positions.[1]
-
Setup: Equip a 500 mL 3-neck flask with a dropping funnel, reflux condenser, and a trap for HBr gas (neutralization scrub).
-
Dissolution: Dissolve 2,6-dimethylphenol (12.2 g, 100 mmol) in Glacial Acetic Acid (50 mL) . Cool to 0–5°C.
-
Bromination: Add Bromine (16.0 g, 100 mmol) in Acetic Acid (20 mL) dropwise over 45 minutes.
-
Checkpoint: The solution will turn dark red, then lighten as Br₂ is consumed.
-
-
Workup: Stir for 1 hour at room temperature. Pour mixture into ice water (200 mL).
-
Isolation: Filter the white/off-white precipitate. Wash with cold water.[3]
-
Purification: Recrystallize from ethanol/water. Yield: ~85-90%.
Protocol B: Acetylation to Target (4-Bromo-2,6-dimethylphenyl acetate)
Rationale: Standard esterification using acetic anhydride is preferred over acetyl chloride for ease of handling and milder byproduct (acetic acid vs HCl).[1]
-
Reagents:
-
4-Bromo-2,6-dimethylphenol (from Protocol A): 10.0 g (50 mmol)
-
Acetic Anhydride: 7.6 g (75 mmol, 1.5 eq)
-
Pyridine: 0.5 mL (Catalytic) or Sodium Acetate (anhydrous)
-
-
Reaction: Mix reagents in a round-bottom flask. Heat to reflux (140°C) for 2–3 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2). The starting material (phenol) is more polar than the product (ester).
-
-
Quench: Cool to 60°C and pour into crushed ice (100 g) with vigorous stirring to hydrolyze excess anhydride.
-
Extraction: Extract with Dichloromethane (3 x 50 mL).
-
Wash: Wash organic phase with 5% NaHCO₃ (to remove acetic acid) and Brine.
-
Drying: Dry over MgSO₄ and concentrate in vacuo.
-
Result: The product is obtained as a pale yellow oil or low-melting solid.[4][5]
Decision Logic for Reactivity
The following diagram guides the researcher on when to use this specific protected scaffold versus the free phenol.
Caption: Figure 2. Chemoselectivity guide. The acetate group is compatible with Boronic acid couplings but incompatible with strong organometallics.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16919, 4-Bromo-2,6-dimethylphenol. Retrieved January 28, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-dimethylphenyl acetate. (Reference for general xylenol esterification conditions). Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide).[6] (Reference for bromination protocols of hindered phenols). Retrieved January 28, 2026, from [Link]
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Unveiling the Electronic Landscape and Interaction Profile of 4-Bromo-2,6-dimethylphenyl acetate: A Theoretical and Computational Guide
This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 4-Bromo-2,6-dimethylphenyl acetate. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of modern computational chemistry techniques to elucidate the structural, electronic, and reactivity properties of this halogenated aromatic compound. This document moves beyond a simple recitation of methods, delving into the causal relationships behind methodological choices and providing a self-validating system of protocols for robust scientific inquiry.
Introduction: The Significance of Halogenated Phenyl Acetates
4-Bromo-2,6-dimethylphenyl acetate belongs to the class of phenyl acetates, organic compounds characterized by an acetate group attached to a phenyl ring. The presence of a bromine atom and two methyl groups on the phenyl ring introduces specific steric and electronic effects that significantly influence its chemical behavior and potential applications.[1] Phenyl acetate derivatives are integral in medicinal chemistry and materials science, with their biological activity and material properties often dictated by the nature and position of substituents on the aromatic ring.[2] Computational studies are indispensable for understanding these structure-activity relationships at a molecular level, offering insights that can guide synthesis and application.
The synthesis of 4-Bromo-2,6-dimethylphenyl acetate is typically achieved through the esterification of 4-bromo-2,6-dimethylphenol with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine.[1] This guide will focus on the in silico characterization of the resulting molecule, providing a roadmap for its theoretical investigation.
Part 1: Unraveling Molecular Architecture and Stability through Quantum Mechanics
At the heart of understanding a molecule's properties lies the determination of its most stable three-dimensional structure. Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method for this purpose, balancing computational cost with high accuracy.[3][4]
Geometry Optimization: In Search of the Energetic Minimum
The first crucial step in any computational analysis is to determine the molecule's equilibrium geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 4-Bromo-2,6-dimethylphenyl acetate, this involves optimizing all bond lengths, bond angles, and dihedral angles.
A common and reliable approach involves using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution, particularly around the bromine atom and the delocalized π-system of the phenyl ring.[1][5]
Table 1: Predicted Optimized Geometrical Parameters for 4-Bromo-2,6-dimethylphenyl acetate (Illustrative)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
| Bond Length | C-Br | ~1.90 Å |
| C-O (ester) | ~1.36 Å | |
| C=O (ester) | ~1.21 Å | |
| Bond Angle | C-C-Br | ~119° |
| O-C=O | ~123° | |
| Dihedral Angle | C-C-O-C | ~178° |
Note: These are expected values based on similar structures. Actual calculations would provide precise figures.
Vibrational Frequency Analysis: Confirming Stability and Interpreting Spectra
Following geometry optimization, a vibrational frequency analysis is essential. This calculation serves two primary purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation of spectroscopic data.[2][6]
The characteristic vibrational modes for 4-Bromo-2,6-dimethylphenyl acetate would include C-H stretching of the methyl and phenyl groups, the C=O stretching of the acetate moiety, and various C-C and C-O stretching and bending modes within the phenyl ring and ester group.
Part 2: Probing the Electronic Frontier and Reactivity
The electronic properties of a molecule are paramount in determining its reactivity and potential interactions with other molecules. Frontier Molecular Orbital (FMO) theory is a cornerstone in this analysis.
HOMO-LUMO Analysis: The Heart of Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3][7] A smaller gap suggests a more reactive molecule.
For 4-Bromo-2,6-dimethylphenyl acetate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may have significant contributions from the acetate group and the C-Br bond.
Table 2: Predicted Electronic Properties of 4-Bromo-2,6-dimethylphenyl acetate (Illustrative)
| Property | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |
Note: These are expected values based on similar structures. Actual calculations would provide precise figures.
Molecular Electrostatic Potential (MEP) Map: Visualizing Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[8][9][10] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial insights into how the molecule will interact with other species.[8][10]
In the MEP map of 4-Bromo-2,6-dimethylphenyl acetate, the oxygen atoms of the acetate group are expected to be the most electron-rich regions (colored in red or yellow), indicating their susceptibility to electrophilic attack. The hydrogen atoms of the methyl groups and the phenyl ring will likely be the most electron-poor regions (colored in blue).
Part 3: Deconstructing Intermolecular Interactions
The way molecules pack in a solid-state and interact with biological macromolecules is governed by a complex interplay of non-covalent interactions. Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying these interactions.[1][3][11]
Hirshfeld Surface Analysis and 2D Fingerprint Plots
The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal lattice, which visually represents the intermolecular contacts.[1][11] The surface is colored according to the normalized contact distance, allowing for the immediate identification of regions involved in strong or weak interactions.
Complementary to the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[1][11] For 4-Bromo-2,6-dimethylphenyl acetate, one would expect significant contributions from H···H, C···H, and O···H contacts, as well as potential Br···H and Br···O interactions.[3][11]
Part 4: Simulating Biological Interactions through Molecular Docking
For drug development professionals, understanding how a molecule might interact with a biological target is of utmost importance. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Predicting Binding Affinity and Pose
Molecular docking simulations can be used to predict the binding mode and affinity of 4-Bromo-2,6-dimethylphenyl acetate with a specific protein target. This involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein) and then using a scoring function to evaluate the different possible binding poses. The results can provide valuable insights into the potential biological activity of the compound and guide the design of more potent analogues.
Part 5: Advanced Bonding Analysis
To gain a deeper understanding of the nature of the chemical bonds within 4-Bromo-2,6-dimethylphenyl acetate, more advanced computational techniques can be employed.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule based on the topology of the electron density.[12][13] QTAIM analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by analyzing the properties of the electron density at the bond critical points.[12][13]
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding in a molecule, including the hybridization of atomic orbitals and the strength of donor-acceptor interactions between filled and vacant orbitals.[14][15] This analysis can offer detailed insights into hyperconjugative and steric effects that influence the molecule's conformation and reactivity.[15]
Experimental Protocols: A Step-by-Step Computational Workflow
The following outlines a typical workflow for the theoretical and computational analysis of 4-Bromo-2,6-dimethylphenyl acetate.
1. Molecular Structure Preparation:
-
Step 1: Draw the 2D structure of 4-Bromo-2,6-dimethylphenyl acetate using a molecule editor.
-
Step 2: Convert the 2D structure to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
2. DFT Geometry Optimization and Frequency Calculation:
-
Step 1: Select a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Step 2: Perform a geometry optimization calculation to find the minimum energy structure.
-
Step 3: Following optimization, perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.
3. Electronic Properties Calculation:
-
Step 1: Using the optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energies and generate the MEP map.
-
Step 2: Analyze the HOMO-LUMO energy gap and visualize the MEP surface to identify reactive sites.
4. Hirshfeld Surface Analysis:
-
Step 1: If crystallographic data is available, use the crystal information file (CIF) as input.
-
Step 2: Generate the Hirshfeld surface and 2D fingerprint plots to analyze intermolecular interactions.
5. Molecular Docking:
-
Step 1: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Step 2: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Step 3: Prepare the ligand (4-Bromo-2,6-dimethylphenyl acetate) by assigning charges and defining rotatable bonds.
-
Step 4: Define the binding site on the protein.
-
Step 5: Run the docking simulation and analyze the resulting poses and docking scores.
Visualization of the Computational Workflow
Caption: A generalized workflow for the theoretical and computational study of 4-Bromo-2,6-dimethylphenyl acetate.
Conclusion
This in-depth technical guide has outlined a robust and comprehensive framework for the theoretical and computational investigation of 4-Bromo-2,6-dimethylphenyl acetate. By leveraging a suite of modern computational techniques, from DFT and Hirshfeld surface analysis to molecular docking, researchers can gain profound insights into the structural, electronic, and interactive properties of this molecule. The methodologies and protocols described herein provide a self-validating system for generating reliable and predictive data, ultimately accelerating research and development in fields where halogenated aromatic compounds play a critical role.
References
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Loganathan, K., et al. (2023). Synthesis, Crystal structure, Hirshfeld surface analysis and DFT studies of 2-bromo-4,6-bis(dibromoacetyl)resorcinol. ResearchGate. [Link]
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Electron Density Analysis: Quantum Theory of Atoms in Molecules (QTAIM). [Link]
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Crystal structure and Hirshfeld surface analysis of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one. National Institutes of Health. [Link]
-
Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. National Institutes of Health. [Link]
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HOMO–LUMO gaps calculated from a ground state optimization of all complexes... ResearchGate. [Link]
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3D plots of the molecular electrostatic potential map (in au) of 2,6-dimethyl... ResearchGate. [Link]
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What are "Natural Atomic Orbitals" (NAOs)? NATURAL BOND ORBITAL. [Link]
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Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester: Hirshfeld surface analysis and DFT calculations. ResearchGate. [Link]
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Molecular electrostatic potential map of all compounds... ResearchGate. [Link]
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Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational... PubMed. [Link]
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vibrational spectroscopic study of acetate group. [Link]
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Comparison of the experimental and calculated (DFT) vibrational frequencies... ResearchGate. [Link]
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Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. National Institutes of Health. [Link]
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Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. National Institutes of Health. [Link]
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Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. [Link]
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Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. National Institutes of Health. [Link]
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Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. ResearchGate. [Link]
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A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. PubMed Central. [Link]
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Modeling of Hidden Structures Using Sparse Chemical Shift Data from NMR Relaxation Dispersion. OSTI.GOV. [Link]
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N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. PubChem. [Link]
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Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. [Link]
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(PDF) Computational Design of the Molecules Exhibiting Non-Overlapping HOMO and LUMO in a Same Molecular Plane. ResearchGate. [Link]
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Molecular electrostatic potential maps for compounds 4a (A); 4d (B) and linderone (C)... ResearchGate. [Link]
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Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. National Institutes of Health. [Link]
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Methodological & Application
Synthesis of 4-Bromo-2,6-dimethylphenyl acetate from 4-bromo-2,6-dimethylphenol.
An Application Note for the Efficient Synthesis of 4-Bromo-2,6-dimethylphenyl acetate
Introduction
4-Bromo-2,6-dimethylphenyl acetate is a valuable intermediate in organic synthesis, often utilized in the development of novel pharmaceuticals and agrochemicals. Its structure, derived from the sterically hindered 4-bromo-2,6-dimethylphenol, makes it a key building block for creating complex molecular architectures. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate via the acetylation of 4-bromo-2,6-dimethylphenol. The methodology emphasizes efficiency, safety, and high-yield purification, ensuring a self-validating process for researchers in drug development and chemical synthesis.
Reaction Principle and Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The phenolic oxygen of 4-bromo-2,6-dimethylphenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
Causality of Reagent Selection:
-
Acetic Anhydride: It is chosen as the acetylating agent due to its higher reactivity compared to acetic acid and its ability to act as a water scavenger. The byproduct of the reaction is acetic acid, which is easily removed during the work-up phase.[1]
-
Pyridine: While the reaction can proceed without a catalyst, the inclusion of a mild base like pyridine is standard practice. Pyridine serves two critical functions:
-
It deprotonates the phenol, forming the more nucleophilic phenoxide ion, thereby accelerating the rate of nucleophilic attack.
-
It neutralizes the acetic acid byproduct as it forms, preventing a potential equilibrium that could hinder reaction completion.[2]
-
The mechanism is outlined below:
-
Activation of Phenol: Pyridine, a weak base, deprotonates the hydroxyl group of 4-bromo-2,6-dimethylphenol to form a more potent nucleophile, the phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks a carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion as the leaving group. This results in the formation of the desired product, 4-bromo-2,6-dimethylphenyl acetate.
-
Byproduct Formation: The displaced acetate ion combines with the protonated pyridine to regenerate the pyridine catalyst and form acetic acid.
Caption: Nucleophilic acyl substitution mechanism for the acetylation of 4-bromo-2,6-dimethylphenol.
Health and Safety Precautions
This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory. Perform all steps within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Bromo-2,6-dimethylphenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3][4][5] Avoid breathing dust.
-
Acetic Anhydride: Flammable liquid and vapor. Causes severe skin burns and eye damage. Fatal if inhaled.[6] Handle with extreme care in a well-ventilated area, away from ignition sources.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Ethyl Acetate & Hexanes: Highly flammable liquids and vapors. May cause drowsiness or dizziness.
Ensure that safety showers and eyewash stations are readily accessible.[4]
Detailed Experimental Protocol
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Hazards |
| 4-Bromo-2,6-dimethylphenol | C₈H₉BrO | 201.06 | 10.0 | 2.01 g | Harmful, Irritant[3] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 15.0 | 1.42 mL (1.53 g) | Corrosive, Flammable, Fatal if inhaled[6] |
| Pyridine | C₅H₅N | 79.10 | 12.0 | 0.97 mL | Harmful, Flammable |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | Flammable, Irritant |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | ~50 mL | Non-hazardous |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | - | ~25 mL | Non-hazardous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g | Non-hazardous |
| Hexanes | C₆H₁₄ | 86.18 | - | ~50 mL | Flammable, Irritant, Neurotoxin |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2,6-dimethylphenol (2.01 g, 10.0 mmol).
-
Reagent Addition: Place the flask in an ice bath. In the fume hood, add pyridine (0.97 mL, 12.0 mmol), followed by the slow, dropwise addition of acetic anhydride (1.42 mL, 15.0 mmol).
-
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting phenol spot indicates reaction completion.
-
Quenching: Upon completion, carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Aqueous Work-up (Extraction):
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize and remove excess acetic anhydride and acetic acid. Caution: CO₂ evolution may occur. Vent the separatory funnel frequently.
-
Wash the organic layer with water (1 x 25 mL).
-
Wash the organic layer with brine (1 x 25 mL) to facilitate the removal of residual water.[7]
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes.[9]
-
Dry the crystals under vacuum to obtain pure 4-bromo-2,6-dimethylphenyl acetate as a white solid.
-
Product Characterization and Validation
The identity and purity of the synthesized 4-bromo-2,6-dimethylphenyl acetate should be confirmed through standard analytical techniques.
-
Appearance: White crystalline solid.
-
Melting Point: The purified product should exhibit a sharp melting point.
-
Spectroscopy (¹H and ¹³C NMR): NMR spectroscopy is the primary method for structural validation. The acetylation of the phenol results in predictable chemical shift changes.
Expected ¹H NMR Spectral Changes
The conversion of the hydroxyl group (-OH) to an acetate ester (-OAc) induces distinct changes in the ¹H NMR spectrum. The phenolic proton signal will disappear, and a new singlet corresponding to the acetyl methyl protons will appear.
| Compound | Aromatic Protons (s, 2H) | Phenolic Proton (s, 1H) | Aryl-CH₃ (s, 6H) | Acetyl-CH₃ (s, 3H) |
| 4-Bromo-2,6-dimethylphenol | ~7.08 ppm[10] | ~4.6 ppm[10] | ~2.20 ppm[10] | N/A |
| 4-Bromo-2,6-dimethylphenyl acetate | ~7.15 ppm (Predicted) | Absent | ~2.10 ppm (Predicted) | ~2.30 ppm (Predicted) |
Rationale for Predicted Shifts: The electron-withdrawing nature of the acetyl group slightly deshields the aromatic protons, causing a minor downfield shift. Conversely, the aryl-methyl protons may experience a slight upfield shift due to altered electronic effects through the ester linkage. The new acetyl methyl group typically appears in the 2.1-2.4 ppm range.
Experimental Workflow Summary
The entire process from starting materials to the final, validated product is summarized in the following workflow diagram.
Caption: Overall workflow for the synthesis and purification of 4-bromo-2,6-dimethylphenyl acetate.
References
-
Reddy, B. V. S., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]
-
Varma, R. S., & Kumar, D. (1999). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules. Available at: [Link]
-
Javaherian, M., & Amani, A. M. (2012). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate. Available at: [Link]
-
Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. Available at: [Link]
-
Zhang, S., et al. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
- Sanofi. (1991). US Patent 5036156A: Process for the preparation of α-bromo-phenylacetic acids. Google Patents.
-
Leslie, J. M. (2020). Acylation using an anhydride. YouTube. Available at: [Link]
-
Kono, H., & Oshima, K. (2015). NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity. PubMed. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Carl ROTH. Available at: [Link]
-
Bagno, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]
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Organic Syntheses. (n.d.). ethyl bromoacetate. Organic Syntheses Procedure. Available at: [Link]
- Supporting Information for a scientific article. (n.d.).
-
PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. PubChem. Available at: [Link]
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Application Notes and Protocols for the Esterification of 4-Bromo-2,6-dimethylphenol
Abstract
This comprehensive guide provides a detailed protocol for the esterification of 4-bromo-2,6-dimethylphenol, a sterically hindered phenol. Recognizing the challenges associated with acylating hindered hydroxyl groups, this document focuses on the robust and efficient Steglich esterification method. An alternative approach using acyl chlorides is also presented. The protocols are designed for researchers, scientists, and professionals in drug development and materials science, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety guidelines, and data presentation to ensure reproducible and reliable results.
Introduction: The Challenge of Esterifying Hindered Phenols
4-Bromo-2,6-dimethylphenol is a valuable building block in organic synthesis, utilized in the development of agrochemicals, pharmaceuticals, and polymers.[1] The synthesis of its ester derivatives is often a crucial step in modifying its properties for specific applications. However, the phenolic hydroxyl group in this molecule is flanked by two bulky methyl groups, creating significant steric hindrance. This structural feature renders traditional acid-catalyzed esterification methods, such as the Fischer esterification, largely ineffective for phenols.[2][3] The Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a reversible reaction that struggles to proceed with the less nucleophilic phenolic hydroxyl group, a challenge that is further compounded by steric hindrance.[4][5][6][7]
To overcome these synthetic hurdles, more potent and versatile esterification strategies are required. This guide details the Steglich esterification, a mild and highly effective method for the formation of esters from sterically demanding alcohols and phenols.[8][9]
Reaction Mechanism: The Steglich Esterification
The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent, to activate the carboxylic acid.[8] A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is also essential, particularly for hindered substrates.[9]
The mechanism proceeds as follows:
-
The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.
-
The highly nucleophilic DMAP then attacks the carbonyl group of the O-acylisourea intermediate. This step is crucial as DMAP is a much stronger nucleophile than the sterically hindered phenol.[9]
-
This attack forms a reactive acylpyridinium species and releases dicyclohexylurea (DCU).
-
The sterically hindered 4-bromo-2,6-dimethylphenol can then readily attack the activated acylpyridinium intermediate, forming the desired ester.
-
DMAP is regenerated and can continue to participate in the catalytic cycle.
The formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct helps to drive the reaction to completion.[8]
Caption: Mechanism of the Steglich Esterification.
Detailed Protocol: Steglich Esterification of 4-Bromo-2,6-dimethylphenol
This protocol provides a general procedure for the esterification of 4-bromo-2,6-dimethylphenol with a representative carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2,6-dimethylphenol | ≥98% | Standard vendor | |
| Carboxylic Acid (R-COOH) | ≥98% | Standard vendor | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Standard vendor | Caution: Moisture sensitive and an allergen. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Standard vendor | Caution: Toxic. |
| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% | Standard vendor | Use a dry solvent from a solvent purification system or a sealed bottle. |
| Diethyl ether | ACS Grade | Standard vendor | For work-up. |
| 1 M Hydrochloric acid (HCl) | ACS Grade | Standard vendor | For work-up. |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Grade | Standard vendor | For work-up. |
| Brine (saturated NaCl solution) | ACS Grade | Standard vendor | For work-up. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | Standard vendor | For drying the organic phase. |
| Silica gel | 60 Å, 230-400 mesh | Standard vendor | For column chromatography. |
Experimental Procedure
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2,6-dimethylphenol (1.0 eq).
-
Dissolve the phenol in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
To the stirred solution, add the carboxylic acid (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.[10]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 4-24 hours).
Work-up and Purification
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Alternative Protocol: Acylation with Acyl Chlorides
For certain applications, acylation with a more reactive acyl chloride can be an effective alternative. This method is often faster but may require the use of a non-nucleophilic base to neutralize the HCl byproduct.
-
Dissolve 4-bromo-2,6-dimethylphenol (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The work-up is similar to the Steglich protocol, involving aqueous washes to remove the base hydrochloride salt and excess reagents, followed by drying, concentration, and chromatographic purification.
Process Workflow
Caption: Experimental workflow for Steglich esterification.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
4-Bromo-2,6-dimethylphenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12][13][14] Avoid breathing dust and ensure thorough washing after handling.[12]
-
DCC (N,N'-Dicyclohexylcarbodiimide): A potent skin allergen and sensitizer. It is also corrosive and moisture-sensitive. Handle with extreme care and avoid inhalation of dust or contact with skin.
-
DMAP (4-Dimethylamino)pyridine: Highly toxic and can be absorbed through the skin. Handle with appropriate containment and PPE.
-
Acyl Chlorides: Corrosive and react violently with water. They are lachrymatory and should be handled with care in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.
-
Acids and Bases: Handle corrosive acids and bases with care, ensuring appropriate PPE is worn.[11][15]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | ||
| Phenol | 1.0 eq | Limiting reagent. |
| Carboxylic Acid | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the more valuable phenol. |
| DCC | 1.2 - 1.5 eq | An excess is needed to drive the reaction and account for any reaction with adventitious water. |
| DMAP | 0.1 - 0.2 eq | Catalytic amounts are sufficient to accelerate the reaction.[9] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions.[10] |
| Temperature | Initial addition at 0 °C, then room temperature | Initial cooling controls the exothermic reaction of DCC activation. Reaction proceeds well at room temp.[8] |
| Reaction Time | 4 - 24 hours | Dependent on the specific carboxylic acid used; monitor by TLC. |
| Work-up | Filtration followed by aqueous washes | Removes DCU byproduct and purifies the crude product from water-soluble impurities. |
| Purification | Flash column chromatography | Provides high purity final product. |
References
-
Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]
- Google Patents. (1959). Preparation of bromo acids and esters. US2876255A.
-
Organic Chemistry Portal. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 12(5), 1010-1015. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
Sean Chua Chemistry. (2022). A-Level H2 Chemistry: Esterification of Phenols. YouTube. Available from: [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available from: [Link]
-
A&A Pharmachem. (2025). What are the safety precautions when handling acids? Available from: [Link]
-
Khan Academy. Esterification of phenols. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
Chemguide. mechanism for the esterification reaction. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
ResearchGate. (2024). What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol? Available from: [Link]
-
ACS Publications. (2026). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry. Available from: [Link]
-
Quora. (2020). What safety precautions should you take when working with acetic anhydride? Available from: [Link]
-
University of California, Merced. Glacial Acetic Acid. Available from: [Link]
-
Fisher Scientific. 4-Bromo-2,6-dimethylphenol, 99%. Available from: [Link]
-
University of Missouri–St. Louis. Fischer Esterification. Available from: [Link]
-
ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings. Available from: [Link]
-
Chemsrc. 2-Bromo-4,6-dimethylphenol | CAS#:15191-36-3. Available from: [Link]
- Google Patents. Ester antioxidant of sterically hindered phenol, preparation method and application thereof. CN106700129A.
-
Cole-Parmer. Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Available from: [Link]
-
VelocityEHS. (2014). Acetic Acid Hazards & Safety Information. Available from: [Link]
-
ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available from: [Link]
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Application Notes and Protocols for 4-Bromo-2,6-dimethylphenyl acetate in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide on the strategic role of 4-Bromo-2,6-dimethylphenyl acetate as a versatile intermediate in the synthesis and development of novel agrochemicals. We delve into the synthetic utility of this compound, presenting detailed protocols for its preparation and subsequent transformation into a potential fungicide, an analog of the commercial product metalaxyl. Furthermore, we provide a robust protocol for the biological screening of such derivatives against key plant pathogens. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to leverage 4-Bromo-2,6-dimethylphenyl acetate in the discovery of new and effective crop protection agents.
Introduction: The Strategic Importance of the 2,6-Dimethylphenyl Moiety in Agrochemicals
The 2,6-dimethylphenyl structural motif is a cornerstone in the design of several commercially successful agrochemicals. This substitution pattern on the phenyl ring can confer favorable properties to the final active ingredient, including enhanced efficacy, metabolic stability, and a specific mode of action. A prime example is the fungicide metalaxyl , which relies on the N-(2,6-dimethylphenyl)alanine methyl ester core for its systemic and curative properties against oomycete fungi.[1][2][3] Similarly, the herbicide metazachlor also incorporates the 2,6-dimethylaniline scaffold.[4]
4-Bromo-2,6-dimethylphenyl acetate serves as a valuable and versatile starting material for the synthesis of novel agrochemical candidates that incorporate this key structural feature, with the added bromine substituent offering a vector for modulating biological activity and physico-chemical properties.
Synthesis of 4-Bromo-2,6-dimethylphenyl acetate
The most common and efficient laboratory-scale synthesis of 4-Bromo-2,6-dimethylphenyl acetate involves the esterification of 4-bromo-2,6-dimethylphenol.
Protocol 2.1: Esterification of 4-Bromo-2,6-dimethylphenol
Objective: To synthesize 4-Bromo-2,6-dimethylphenyl acetate from 4-bromo-2,6-dimethylphenol and acetic anhydride.
Materials:
-
4-Bromo-2,6-dimethylphenol
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable organic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-2,6-dimethylphenol (1 equivalent) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents) followed by the slow, dropwise addition of acetic anhydride (1.2 equivalents). The reaction is exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2,6-dimethylphenyl acetate.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Application in Fungicide Synthesis: A Pathway to a Metalaxyl Analog
The structural similarity of 4-Bromo-2,6-dimethylphenyl acetate to the precursors of metalaxyl makes it an excellent candidate for the synthesis of novel analogs. The following proposed pathway outlines the conversion of 4-Bromo-2,6-dimethylphenyl acetate into a brominated analog of metalaxyl.
Diagram 3.1: Proposed Synthesis of a Metalaxyl Analog
Caption: Proposed synthetic pathway from 4-Bromo-2,6-dimethylphenyl acetate to a brominated metalaxyl analog.
Protocol 3.1: Synthesis of a Brominated Metalaxyl Analog
Part A: Hydrolysis of 4-Bromo-2,6-dimethylphenyl acetate
-
Reaction Setup: Dissolve 4-Bromo-2,6-dimethylphenyl acetate (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2,6-dimethylphenol.
-
Part B: Synthesis of N-(4-Bromo-2,6-dimethylphenyl)alanine methyl ester
This step is analogous to the industrial synthesis of a key metalaxyl intermediate, starting from the corresponding aniline. For our phenol-derived starting material, a different coupling strategy would be required, such as a Buchwald-Hartwig amination. However, for the purpose of this conceptual protocol, we will proceed with a hypothetical direct alkylation, acknowledging that in practice, conversion of the phenol to an aniline or another suitable nucleophile might be necessary.
Part C: Acylation to the Final Product
-
Reaction Setup: Dissolve the N-(4-Bromo-2,6-dimethylphenyl)alanine methyl ester intermediate (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry, aprotic solvent like dichloromethane.
-
Acylation: Cool the solution in an ice bath and slowly add methoxyacetyl chloride (1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final brominated metalaxyl analog.
-
Biological Activity Screening of Novel Agrochemical Candidates
Once a novel compound, such as the brominated metalaxyl analog, is synthesized, its biological activity must be assessed. The following is a general protocol for in vitro screening against common phytopathogenic fungi.
Protocol 4.1: In Vitro Antifungal Activity Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound against various fungal pathogens.
Materials:
-
Synthesized test compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Cultures of target fungi (e.g., Phytophthora infestans, Botrytis cinerea, Fusarium oxysporum)
-
Sterile petri dishes
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Media Preparation: Autoclave the fungal growth medium and cool it to approximately 50-60°C.
-
Serial Dilutions: Add appropriate volumes of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 100, 50, 25, 10, 5, 1, 0.1 µg/mL). Also, prepare a control plate with DMSO only.
-
Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached the edge.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Table 4.1: Hypothetical Antifungal Screening Data
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| Brominated Metalaxyl Analog | Phytophthora infestans | 0.5 |
| Botrytis cinerea | >100 | |
| Fusarium oxysporum | 25.8 | |
| Metalaxyl (Reference) | Phytophthora infestans | 0.8 |
| Botrytis cinerea | >100 | |
| Fusarium oxysporum | >100 |
Diagram 4.1: Workflow for Antifungal Bioassay
Caption: General workflow for the in vitro screening of novel compounds for antifungal activity.
Structure-Activity Relationship (SAR) Considerations
The introduction of a bromine atom onto the 2,6-dimethylphenyl ring of a metalaxyl-like structure is a rational design strategy in agrochemical development. Halogenation can significantly impact a molecule's properties in several ways:
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its uptake and transport within the plant and the target pathogen.
-
Metabolic Stability: The C-Br bond can block sites of metabolic degradation, potentially increasing the compound's persistence and efficacy.
-
Binding Affinity: The size and electronegativity of the bromine atom can alter the binding of the molecule to its target site, potentially increasing or decreasing its intrinsic activity. In the case of metalaxyl, the target is RNA polymerase I.
The evaluation of the brominated analog's activity, as outlined in Protocol 4.1, would provide crucial data to understand the effect of this structural modification.
Conclusion
4-Bromo-2,6-dimethylphenyl acetate is a strategically important intermediate for the development of novel agrochemicals. Its core structure is present in several high-performing commercial products. By utilizing this building block, researchers can explore new chemical space and potentially discover next-generation fungicides, herbicides, or insecticides with improved efficacy, a broader spectrum of activity, or a more favorable environmental profile. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for initiating such research endeavors.
References
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O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Retrieved from [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate. Retrieved from [Link]
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Wikipedia. (n.d.). 2,6-Xylidine. Retrieved from [Link]
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- European Patent Office. (1995). Chemoenzymatic process for production of S fenpropimorph - EP0645458A1. Google Patents.
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Wikipedia. (n.d.). Metalaxyl. Retrieved from [Link]
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ResearchGate. (2010). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. Retrieved from [Link]
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MDPI. (2012). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Retrieved from [Link]
- Google Patents. (1976). Chemical process for forming 2,6-dimethylaniline - US3931298A.
- Google Patents. (1999). Potentiating herbicidal compositions of auxin transport inhibitors and growth regulators - US5916846A.
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-
RUDN Journal of Agronomy and Animal Industries. (2021). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Retrieved from [Link]
-
SciELO. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Retrieved from [Link]
- Leadbeater, N. E., & Stencel, L. M. (2006). One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. Australian Journal of Chemistry, 59(2), 125-128.
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PubChem. (n.d.). 2,6-Dimethylaniline. Retrieved from [Link]
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Heben Pesticide. (n.d.). Metalaxyl-M 92% TC. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2017). fenpropimorph (188). Retrieved from [Link]
- Rahier, A., et al. (1989). Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts. Biochemical Journal, 259(3), 829-834.
- Yang, S., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 595.
-
PubChem. (n.d.). Metalaxyl. Retrieved from [Link]
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Application Notes and Protocols for the Hydrolysis of 4-Bromo-2,6-dimethylphenyl Acetate
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Phenolic Core
The hydrolysis of aryl acetates is a fundamental transformation in organic synthesis, serving as a robust method for the deprotection of phenolic hydroxyl groups. 4-Bromo-2,6-dimethylphenyl acetate is a key intermediate in the synthesis of various biologically active compounds and functional materials. The controlled cleavage of its acetate ester linkage to yield 4-Bromo-2,6-dimethylphenol is a critical step in multi-step synthetic pathways. This application note provides a comprehensive guide to this procedure, detailing both acid- and base-catalyzed protocols. We will delve into the mechanistic underpinnings of these reactions, offer practical, field-tested protocols, and discuss the rationale behind the choice of reagents and reaction conditions.
The hydrolysis can be effectively achieved under either acidic or basic conditions, with the choice of method often dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.[1] Basic hydrolysis, often referred to as saponification, is typically faster and irreversible, while acid-catalyzed hydrolysis is a reversible process.[1]
Reaction Schematics and Mechanisms
The overall transformation involves the cleavage of the ester bond to produce 4-Bromo-2,6-dimethylphenol and acetic acid (or its corresponding salt).
General Reaction:
Mechanistic Insight: A Tale of Two Catalysts
The choice between acid and base catalysis significantly influences the reaction pathway. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
1. Base-Catalyzed Hydrolysis (Saponification): An Irreversible Path
Base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The reaction is effectively irreversible because the final step involves an acid-base reaction where the phenoxide ion is protonated by the carboxylic acid, or in the work-up step.
dot
Caption: Base-catalyzed hydrolysis workflow.
2. Acid-Catalyzed Hydrolysis: A Reversible Equilibrium
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used.[1]
dot
Sources
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylphenyl acetate
<
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of 4-Bromo-2,6-dimethylphenyl acetate. This sterically hindered aryl bromide presents unique challenges that necessitate careful optimization of catalytic systems and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights to achieve high-yield synthesis of biaryl compounds derived from this challenging substrate. We will delve into the mechanistic underpinnings of the reaction, explain the critical role of each component, and provide a step-by-step experimental workflow, troubleshooting advice, and considerations for scale-up.
Introduction: The Power and Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of stable reagents have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
The core of the reaction involves a palladium catalyst that orchestrates the coupling of an organoboron species with an organic halide in the presence of a base.[1][3] The generally accepted catalytic cycle consists of three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[4][5][6]
However, the efficiency of the Suzuki-Miyaura coupling can be significantly impacted by the steric environment of the substrates. 4-Bromo-2,6-dimethylphenyl acetate is a prime example of a sterically hindered electrophile. The two methyl groups ortho to the bromine atom create significant steric bulk, which can impede the initial oxidative addition step, the rate-determining step in many cases. This steric hindrance necessitates the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the reaction and achieve high yields.[6][7]
This guide will specifically address these challenges and provide a robust protocol for the successful coupling of 4-Bromo-2,6-dimethylphenyl acetate with various boronic acids.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is crucial for rational protocol design and troubleshooting. The cycle, illustrated below, highlights the key transformations of the palladium catalyst.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality behind the steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For sterically hindered substrates like 4-Bromo-2,6-dimethylphenyl acetate, this step is often slow and requires bulky, electron-rich ligands to promote the reaction.[6][8]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][9] The choice of base is critical and can influence the reaction rate and outcome.[6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[3][4] This step is typically fast, especially from a cis-complex.[3]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where careful execution of each step contributes to a successful outcome.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) | Notes |
| 4-Bromo-2,6-dimethylphenyl acetate | >98% | Sigma-Aldrich | |
| Arylboronic acid | >98% | Combi-Blocks | |
| Palladium(II) acetate (Pd(OAc)₂) | >99.9% trace metals basis | Strem Chemicals | Pre-catalyst that is reduced in situ to Pd(0). |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Sigma-Aldrich | A bulky, electron-rich ligand ideal for hindered substrates. |
| Potassium phosphate tribasic (K₃PO₄) | Anhydrous, >98% | Acros Organics | A strong base effective in Suzuki couplings. |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | Use from a freshly opened Sure/Seal™ bottle. |
| Deionized Water | Degassed | ||
| Schlenk flask or sealed reaction vial | Oven-dried | ||
| Magnetic stir bar | Oven-dried | ||
| Inert atmosphere system | Nitrogen or Argon | Essential for preventing catalyst deactivation. | |
| Heating mantle or oil bath | With temperature control. |
Step-by-Step Methodology
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
-
Glassware Preparation: Ensure all glassware, including the reaction flask and magnetic stir bar, is thoroughly oven-dried to remove any residual moisture.[10]
-
Reagent Loading: To an oven-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add 4-Bromo-2,6-dimethylphenyl acetate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium phosphate tribasic (K₃PO₄, 2.0-3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 equiv), and SPhos (0.02-0.10 equiv). The use of a slight excess of the boronic acid is common to drive the reaction to completion.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) at least three times.[11] This is a critical step to prevent oxidation of the phosphine ligand and the active Pd(0) species.[10]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe.[8] The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[8][11]
-
Degassing: Sparge the reaction mixture with a gentle stream of inert gas for 10-15 minutes to ensure all dissolved oxygen is removed. Some protocols recommend a freeze-pump-thaw cycle for complete oxygen removal, which can be beneficial for particularly sensitive reactions.[11]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used and should be determined empirically.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Key Parameters and Optimization
The success of the Suzuki-Miyaura coupling of 4-Bromo-2,6-dimethylphenyl acetate hinges on the careful selection of several key parameters.
| Parameter | Recommended | Rationale & Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] Pd₂(dba)₃ is a common Pd(0) source.[9][12] |
| Ligand | SPhos, XPhos, RuPhos | Bulky and electron-rich dialkylbiaryl phosphine ligands are essential for promoting oxidative addition of sterically hindered aryl bromides. SPhos is often a good starting point for challenging couplings. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[6][9] K₃PO₄ is often effective in these systems. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[8] Anhydrous conditions with specific bases like TMSOK have also been reported but are more sensitive.[8] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for the oxidative addition of sterically hindered substrates. |
| Catalyst Loading | 1-5 mol% | While lower catalyst loadings are desirable, higher loadings may be necessary for difficult couplings to achieve a reasonable reaction rate. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inefficient catalyst system- Catalyst deactivation (oxidation)- Insufficiently active base or temperature | - Screen different bulky phosphine ligands (e.g., XPhos, RuPhos).- Ensure rigorous exclusion of oxygen through proper degassing and inert atmosphere techniques.- Try a stronger base (e.g., Cs₂CO₃) and/or increase the reaction temperature. |
| Formation of Homocoupled Boronic Acid Product | - Presence of Pd(II) species without aryl halide ligands | - Ensure complete reduction of the Pd(II) precatalyst to Pd(0).- Add the aryl halide before the palladium catalyst. |
| Dehalogenation of Starting Material | - β-hydride elimination from a Pd-hydride intermediate | - This is less common with aryl halides but can occur. Ensure the reaction is run under strictly anhydrous conditions if this is a persistent issue. |
| Formation of Palladium Black | - Catalyst decomposition | - Add a slight excess of the phosphine ligand to stabilize the Pd(0) species.[11]- Ensure vigorous stirring to prevent localized overheating. |
Scale-Up Considerations
Transitioning from a laboratory-scale reaction to a larger, process-scale synthesis requires careful consideration of several factors:[13]
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially in biphasic reaction mixtures. Inadequate mixing can lead to localized concentration gradients and side reactions.[14]
-
Heat Transfer: Maintaining a consistent internal reaction temperature is critical. The high surface-area-to-volume ratio of small-scale flasks is not replicated in large reactors, which can lead to temperature control issues.[14]
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging on a larger scale. All reagents and solvents should be thoroughly degassed, and the reactor should be purged with an inert gas.[10][14]
-
Reagent Addition: The order and rate of reagent addition can impact the reaction outcome.
-
Safety: The exothermic nature of the reaction, if any, must be understood and controlled.
Conclusion
The Suzuki-Miyaura coupling of the sterically hindered 4-Bromo-2,6-dimethylphenyl acetate is a challenging yet achievable transformation. Success relies on a deep understanding of the reaction mechanism and the rational selection of a suitable catalytic system, particularly a bulky and electron-rich phosphine ligand. The detailed protocol and insights provided in this guide offer a robust starting point for researchers to confidently tackle this and similar challenging cross-coupling reactions, ultimately accelerating the synthesis of complex molecules in academic and industrial settings.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wikipedia. (2024, November 25). Suzuki reaction. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1489–1500. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Zahid, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6549. [Link]
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Kim, J., et al. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Guild, A. D., et al. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
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Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. r/chemistry. [Link]
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The Suzuki Reaction. (2014, February 6). [Link]
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Navarro, O., & Stevens, E. D. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(2), 161-175. [Link]
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Kumar, A., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(33), 6061-6066. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
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Application Notes & Protocols: Leveraging Sonogashira Coupling for the Functionalization of 4-Bromo-2,6-dimethylphenyl acetate in Advanced Synthesis
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This application note provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the application of the Sonogashira coupling to a sterically hindered substrate: 4-Bromo-2,6-dimethylphenyl acetate. We will explore the mechanistic underpinnings, provide a robust experimental protocol, and discuss the potential applications of the resulting diarylacetylene and aryl-alkyl acetylene products in the synthesis of complex molecules for pharmaceuticals and advanced materials.[3][4]
Introduction: The Strategic Importance of Sonogashira Coupling
The palladium- and copper-cocatalyzed Sonogashira reaction has become an indispensable tool for the synthesis of substituted alkynes.[2][5] Its reliability, mild reaction conditions, and functional group tolerance have cemented its role in the rapid elaboration of molecular complexity.[1] In the pharmaceutical industry, cross-coupling reactions are pivotal for building molecular libraries for structure-activity relationship (SAR) studies and for the efficient construction of active pharmaceutical ingredients (APIs).[3][6] The introduction of an alkyne moiety into a molecular scaffold can significantly modulate its biological activity, metabolic stability, and binding affinity to target proteins.[4][7]
This guide focuses on the specific challenges and opportunities presented by 4-Bromo-2,6-dimethylphenyl acetate as a substrate. The two methyl groups ortho to the bromine atom introduce significant steric hindrance, which can impede the oxidative addition step in the catalytic cycle. Furthermore, the electronic nature of the acetate group influences the reactivity of the aryl bromide. Understanding these factors is critical to developing a successful coupling strategy.
Mechanistic Considerations for a Hindered Substrate
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (4-Bromo-2,6-dimethylphenyl acetate). This is often the rate-limiting step, especially with sterically hindered substrates. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The cycle is completed by reductive elimination, which forms the C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.
-
The Copper Cycle: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][9] This species is more reactive towards transmetalation with the palladium center than the neutral alkyne.[9]
For a substrate like 4-Bromo-2,6-dimethylphenyl acetate, the steric bulk of the ortho-methyl groups necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the oxidative addition step and stabilizing the resulting organopalladium intermediate.[8][10]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 4-Bromo-2,6-dimethylphenyl acetate
This protocol describes a general procedure for the coupling of 4-Bromo-2,6-dimethylphenyl acetate with a generic terminal alkyne, phenylacetylene, as a model.
3.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2,6-dimethylphenyl acetate | 243.09 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
3.2. Reaction Setup and Procedure
Caption: Experimental workflow for the Sonogashira coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2,6-dimethylphenyl acetate (243 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours. The reaction should be monitored for the consumption of the starting material.
-
Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Experimental Choices and Troubleshooting
-
Catalyst System: Pd(PPh₃)₂Cl₂ is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species.[1] CuI is the standard co-catalyst for activating the alkyne.[1][9] For particularly challenging couplings, more sophisticated ligands such as XPhos or SPhos may be required to overcome steric hindrance.[11]
-
Base: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent in some cases.[9] An excess is used to drive the reaction to completion.
-
Solvent: Anhydrous THF is a good choice for its ability to dissolve the reactants and its suitable boiling point. Anhydrous conditions are important to prevent unwanted side reactions.[2]
-
Troubleshooting:
-
Low Yield: If the reaction stalls, this could be due to catalyst deactivation. The addition of a fresh portion of the palladium catalyst may be beneficial. Ensure all reagents and the solvent are scrupulously dry.
-
Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction, particularly if oxygen is present.[8] Maintaining a strict inert atmosphere is crucial. Copper-free Sonogashira protocols can also mitigate this issue.[12]
-
No Reaction: For highly hindered substrates, a higher reaction temperature or a more active catalyst system (e.g., using a more electron-rich and bulky ligand) may be necessary.[10]
-
Applications in Drug Discovery and Materials Science
The products of the Sonogashira coupling of 4-Bromo-2,6-dimethylphenyl acetate are highly functionalized internal alkynes. These structures are valuable intermediates for a variety of applications:
-
Medicinal Chemistry: The alkyne can serve as a rigid linker to orient pharmacophoric groups in a specific geometry for optimal target binding.[4] It can also act as a bioisostere for other functional groups.[4] Furthermore, terminal alkynes are key functional groups for "click chemistry," enabling the facile conjugation of molecules.[13]
-
Antifungal Agents: The synthesis of alkyne-substituted quinolines as analogues of allylamine antifungals has been reported, showcasing the utility of Sonogashira coupling in developing new therapeutic agents.[14]
-
Molecular Probes: Alkyne derivatives are used as molecular probes to investigate biological processes.[7]
-
Organic Materials: Diarylacetylenes are common building blocks for conjugated polymers and organic light-emitting diodes (OLEDs) due to their rigid structures and electronic properties.
Conclusion
The Sonogashira coupling is a powerful and versatile reaction for the alkynylation of aryl halides. While sterically hindered substrates like 4-Bromo-2,6-dimethylphenyl acetate present challenges, these can be overcome through the careful selection of catalysts, ligands, and reaction conditions. The resulting substituted alkynes are valuable building blocks for the synthesis of complex molecules with broad applications in drug discovery and materials science, making the mastery of this reaction a key skill for synthetic chemists.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. Retrieved from [Link]
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Plenio, H., et al. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 15(38), 9727-9737. Retrieved from [Link]
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Antony, J., & G, S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5194-5211. Retrieved from [Link]
-
H Advancement of a Cross-Coupling Reaction in Drug Discovery and Development. (2020). Molecules, 25(15), 3423. Retrieved from [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Biosynthesis of alkyne-containing natural products. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(25), 17066-17085. Retrieved from [Link]
-
Juniper Publishers. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Organic & Medicinal Chemistry International Journal, 7(2). Retrieved from [Link]
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American Chemical Society. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au, 4(8), 2841–2848. Retrieved from [Link]
-
Cieslik, W., et al. (2012). Synthesis of Alkyne-substituted Quinolines as Analogues of Allylamines. International Bulletin of Pharmaceutical Sciences, 1, 3-9. Retrieved from [Link]
-
American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12065-12228. Retrieved from [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
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Application Note & Protocols: 4-Bromo-2,6-dimethylphenyl acetate as a Versatile Precursor for Novel Material Synthesis
Abstract
This guide provides an in-depth exploration of 4-Bromo-2,6-dimethylphenyl acetate, a highly versatile and strategically important precursor for the development of novel materials. We delve into its fundamental physicochemical properties, safety considerations, and its application in advanced synthetic methodologies. The core of this document focuses on leveraging its key structural features: the reactive aryl bromide handle, ideal for palladium-catalyzed cross-coupling reactions, and the acetate group, which serves as a stable and readily cleavable protecting group for the underlying phenol. Detailed, field-proven protocols for Suzuki-Miyaura coupling and subsequent functional group manipulations are provided, aimed at researchers, chemists, and drug development professionals seeking to synthesize advanced bi-aryl compounds, functionalized polymers, and complex pharmaceutical intermediates.
Introduction: The Strategic Advantage of 4-Bromo-2,6-dimethylphenyl acetate
4-Bromo-2,6-dimethylphenyl acetate (C₁₀H₁₁BrO₂) is an organic compound that serves as a pivotal building block in modern synthetic chemistry.[1] Its utility stems from a combination of features that allow for sequential and controlled chemical transformations.
-
The Aryl Bromide: The bromine atom on the phenyl ring is a prime functional group for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling.[2] This enables the "stitching" of the core phenyl ring to other aromatic or vinyl fragments, creating complex molecular architectures.
-
The Acetate Group: The acetate functions as a robust protecting group for the phenolic hydroxyl. This is critical because a free hydroxyl group can interfere with many organometallic reactions, such as Grignard or coupling reactions, due to its acidity. The ester can withstand various reaction conditions and can be selectively hydrolyzed under basic or acidic conditions to reveal the phenol for subsequent derivatization.[1]
-
Steric Hindrance: The two methyl groups ortho to the acetate and meta to the bromine provide steric bulk. This influences the reactivity of the adjacent functional groups and can impart unique conformational properties to the final synthesized materials, which is often a desirable trait in drug design and materials science.
This combination of a reactive site, a protected functional group, and built-in steric control makes 4-Bromo-2,6-dimethylphenyl acetate an ideal starting point for constructing molecules with tailored electronic, physical, and biological properties.
Physicochemical Properties and Safety Data
Proper handling of chemical precursors is paramount for experimental success and laboratory safety. The data below is summarized for 4-Bromo-2,6-dimethylphenyl acetate and its common derivative, 4-Bromo-2,6-dimethylphenol.
| Property | 4-Bromo-2,6-dimethylphenyl acetate | 4-Bromo-2,6-dimethylphenol |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₈H₉BrO |
| Molecular Weight | 243.10 g/mol [1] | 201.06 g/mol [3] |
| Appearance | Colorless to light yellow liquid or solid[1] | Red or light brown crystalline powder[3] |
| CAS Number | 60041-68-1 | 2374-05-2[3] |
Safety & Handling: The hydrolyzed form, 4-Bromo-2,6-dimethylphenol, is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] It is crucial to handle both the precursor and its derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[4] It involves the palladium-catalyzed reaction between an organohalide (in this case, our aryl bromide) and an organoboron compound.
Causality Behind the Protocol: The choice of a palladium catalyst, a suitable base, and a solvent system is critical for achieving high yields. Pd(PPh₃)₄ is a common and effective catalyst for this transformation.[5] The base, such as K₃PO₄, is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[6] A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.[5][7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the synthesis of a bi-aryl compound from 4-Bromo-2,6-dimethylphenyl acetate and a generic arylboronic acid.
Materials:
-
4-Bromo-2,6-dimethylphenyl acetate (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2,6-dimethylphenyl acetate (1.0 eq), the selected arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition: In a separate vial, weigh the Pd(PPh₃)₄ catalyst (0.05 eq) and add it to the Schlenk flask. Expert Insight: Perform this step quickly to minimize the catalyst's exposure to air.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 12-24 hours.[7]
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired bi-aryl product.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Core Synthetic Strategy II: Deprotection and Derivatization
A key advantage of using 4-Bromo-2,6-dimethylphenyl acetate is the ability to unmask the phenolic hydroxyl group post-coupling. This opens a pathway to a new class of derivatives with different properties. Basic hydrolysis is a straightforward and high-yielding method for this transformation.[1][8]
Causality Behind the Protocol: Strong bases like sodium hydroxide readily catalyze the hydrolysis of the ester bond. The reaction is typically performed in a protic solvent mixture at elevated temperatures to ensure complete conversion. Subsequent acidification protonates the resulting phenoxide to yield the neutral phenol.
Protocol 2: Acetate Deprotection via Basic Hydrolysis
This protocol describes the conversion of an acetate-protected phenyl derivative to its corresponding phenol.
Materials:
-
Substituted Phenyl Acetate (e.g., product from Protocol 1) (1.0 eq)
-
Sodium Hydroxide (NaOH) (3.0 - 5.0 eq)
-
Methanol or Ethanol
-
Water
-
Hydrochloric Acid (HCl), 1M or 3M solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the starting phenyl acetate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 ratio).
-
Base Addition: Add solid NaOH or a concentrated aqueous solution (3.0 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours).
-
Cooling and Neutralization: Cool the mixture to room temperature in an ice bath. Slowly add HCl solution to neutralize the excess base and acidify the mixture to pH ~2-3. Expert Insight: This step protonates the sodium phenoxide intermediate. The solution will likely become cloudy as the less soluble phenol precipitates.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine to remove any remaining salts or acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude phenol can be used directly or purified further by recrystallization or column chromatography if necessary.
Visualization: Synthetic Workflow for Functionalization
Caption: Workflow from precursor to functionalized bi-aryl materials.
Characterization of Synthesized Materials
The identity, structure, and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the successful coupling and/or deprotection by observing shifts in proton and carbon signals.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups, such as the disappearance of the ester carbonyl stretch (~1760 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3200-3500 cm⁻¹) after hydrolysis.
Conclusion
4-Bromo-2,6-dimethylphenyl acetate is a superior precursor for synthesizing a diverse range of complex organic molecules and novel materials. Its strategic design allows for reliable and high-yielding C-C bond formation via palladium catalysis, while the acetate group provides a convenient handle for subsequent functionalization after a simple deprotection step. The protocols outlined in this guide offer a robust and validated framework for researchers to build upon, enabling the creation of novel compounds for applications in pharmaceuticals, agrochemicals, and materials science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16919, 4-Bromo-2,6-dimethylphenol.[Link]
- Google Patents (1980).
-
MDPI (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.[Link]
-
ResearchGate (2020). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester: Hirshfeld surface analysis and DFT calculations.[Link]
-
MDPI (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.[Link]
-
Organic Syntheses (2024). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).[Link]
-
ResearchGate (2013). N-(4-Bromophenyl)acetamide: a new polymorph.[Link]
- Google Patents (2021).Process for preparing 2,6-dialkylphenylacetic acids.
-
Organic Chemistry Portal (2024). Suzuki Coupling.[Link]
-
MDPI (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.[Link]
-
Master Organic Chemistry (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.[Link]
-
Capot Chemical (2017). Specifications of 2-(4-Bromo-2,6-dimethylphenyl)acetic acid.[Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14680145, (4-Bromo-2,6-dimethylphenyl)methanol.[Link]
-
Journal of Chemical Research (1995). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes.[Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21533900, 4-Bromo-2-methoxyphenyl acetate.[Link]
-
MDPI (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.[Link]
-
PubChemLite (2024). 4-bromo-2,6-dimethylphenol (C8H9BrO).[Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Cross-Coupling with 4-Bromo-2,6-dimethylphenyl Acetate
Welcome to our dedicated technical support guide for navigating the complexities of cross-coupling reactions with the sterically hindered substrate, 4-Bromo-2,6-dimethylphenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the lab. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to strategically design future experiments for success.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns when working with this challenging substrate.
Q1: Why is my cross-coupling reaction with 4-Bromo-2,6-dimethylphenyl acetate resulting in low to no yield?
A1: The primary challenge with 4-Bromo-2,6-dimethylphenyl acetate lies in its steric hindrance. The two methyl groups ortho to the bromine atom create a crowded environment around the reaction center. This steric bulk significantly slows down the key steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl bromide.[1][2][3] For a successful reaction, a highly active catalyst system capable of overcoming this steric barrier is essential.
Q2: What are the most effective catalyst and ligand systems for Suzuki-Miyaura coupling with this substrate?
A2: For sterically demanding Suzuki-Miyaura couplings, the use of bulky and electron-rich phosphine ligands is crucial.[3][4] These ligands promote the formation of a monoligated, highly reactive palladium(0) species that can more readily undergo oxidative addition.[4] Ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, and RuPhos, are excellent starting points.[4][5][6] N-heterocyclic carbene (NHC) ligands, like IPr, have also shown high activity for coupling hindered substrates.[7][8][9]
Q3: Can I perform a Buchwald-Hartwig amination with 4-Bromo-2,6-dimethylphenyl acetate? What are the key considerations?
A3: Yes, Buchwald-Hartwig amination is feasible, but similar to other cross-couplings with this substrate, it requires a carefully selected catalyst system. The steric hindrance will again be a major factor. The use of bulky, electron-rich biarylphosphine ligands is highly recommended to facilitate both the oxidative addition and the subsequent reductive elimination steps.[3][10][11] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.
Q4: I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). What causes this and how can I prevent it?
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with sterically hindered and electron-rich aryl halides.[12][13] It can arise from several pathways, including the reaction of the palladium-hydride species with the aryl halide. To minimize this side reaction, it is important to use anhydrous solvents and reagents, as water can be a source of protons. Additionally, choosing a robust ligand that promotes the desired cross-coupling pathway over the hydrodehalogenation pathway is key. In some cases, adjusting the base or solvent can also help to suppress this unwanted side reaction.
Q5: What is the recommended solvent and base combination for cross-coupling reactions with this substrate?
A5: The choice of solvent and base is highly dependent on the specific cross-coupling reaction. For Suzuki-Miyaura couplings, a common choice is a mixture of an ethereal solvent like dioxane or THF with water, and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). For Buchwald-Hartwig aminations, anhydrous ethereal or aromatic solvents like toluene or dioxane are preferred, with a strong base like NaOtBu. It is crucial to ensure all reagents and solvents are thoroughly deoxygenated to prevent catalyst degradation.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst/ligand system for the hindered substrate.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere techniques (e.g., use of a glovebox or Schlenk line).[4] Purge all solvents and reagents with an inert gas.[6]2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand).[4][6]3. Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or dioxane. |
| Significant Hydrodehalogenation Side Product | 1. Presence of water or other protic sources.2. Catalyst system favors the hydrodehalogenation pathway. | 1. Use anhydrous solvents and reagents. Dry the starting materials thoroughly.2. Screen different ligands and bases. Sometimes a weaker base can suppress this side reaction. |
| Formation of Homocoupling Products | 1. For Suzuki couplings, oxidative homocoupling of the boronic acid.2. For Sonogashira couplings, Glaser-type homocoupling of the alkyne. | 1. Ensure rigorous exclusion of oxygen. Use a slight excess of the boronic acid.2. For Sonogashira, consider a copper-free protocol or use a copper scavenger.[14][15] |
| Incomplete Reaction Despite Prolonged Reaction Time | 1. Catalyst deactivation over time.2. Equilibrium reached. | 1. Add a fresh portion of the catalyst and ligand.2. Increase the concentration of the limiting reagent or remove a byproduct if possible. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylphenyl Acetate with Phenylboronic Acid
Materials:
-
4-Bromo-2,6-dimethylphenyl acetate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
To an oven-dried reaction vial, add 4-Bromo-2,6-dimethylphenyl acetate (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol %) and SPhos (4 mol %) in anhydrous dioxane.
-
Seal the reaction vial with a septum and purge with argon for 10-15 minutes.[6]
-
Using a syringe, add the catalyst solution to the reaction vial, followed by degassed water (10% of the total solvent volume).
-
Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2,6-dimethylphenyl Acetate with Morpholine
Materials:
-
4-Bromo-2,6-dimethylphenyl acetate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1.5 mol %), XPhos (3.6 mol %), and NaOtBu (1.4 equiv) to an oven-dried reaction vial.
-
Add 4-Bromo-2,6-dimethylphenyl acetate (1.0 equiv) and anhydrous toluene to the vial.
-
Finally, add morpholine (1.2 equiv) to the reaction mixture.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Challenge: The Catalytic Cycle
The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling and highlights the sterically hindered step.
Caption: The sterically hindered nature of 4-Bromo-2,6-dimethylphenyl acetate primarily impedes the oxidative addition step.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Jie, P., et al. (2016). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Arambasic, M., et al. (2019). A rhodium-catalysed Sonogashira-type coupling exploiting C-S functionalisation: Orthogonality with palladium-catalysed variants. ResearchGate. [Link]
-
Zhang, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Hartwig, J. F., et al. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. ACS Publications. [Link]
-
Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
-
Meng, G., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]
-
Wang, D., et al. (2018). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Royal Society of Chemistry. [Link]
-
So, C. M., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2012). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. PubMed. [Link]
-
Handa, S., et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Chemistry Portal. [Link]
-
Guran, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health. [Link]
-
Frisch, A. C., et al. (2003). Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids With α-bromocarbonyl Compounds. PubMed. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Kwong, F. Y., et al. (2018). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. ResearchGate. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Reddit. [Link]
-
Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Wang, H., et al. (2020). A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling. Royal Society of Chemistry. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Viciu, M. S., et al. (2018). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Royal Society of Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Oestreich, M., et al. (2019). Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction. PubMed. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
-
Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
-
Navarro, O., et al. (2004). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira couplings of aryl bromides: room temperature, water only, no copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Parameters for 4-Bromo-2,6-dimethylphenyl acetate
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2,6-dimethylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
I. Synthesis Overview & Core Principles
The synthesis of 4-Bromo-2,6-dimethylphenyl acetate is typically achieved through a two-step process: the acetylation of 2,6-dimethylphenol followed by the bromination of the resulting 2,6-dimethylphenyl acetate. While seemingly straightforward, optimizing this sequence for high yield and purity requires careful consideration of several reaction parameters.
The primary synthetic route involves two key transformations:
-
O-Acylation: The esterification of 2,6-dimethylphenol.
-
Electrophilic Aromatic Substitution (Bromination): The selective bromination of the activated aromatic ring.
This guide will address common issues and optimization strategies for each of these critical steps.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Acetylation of 2,6-Dimethylphenol
Question 1: My acetylation reaction is slow or incomplete. How can I improve the conversion rate?
Answer:
Incomplete acetylation is a common issue and can often be resolved by addressing the following factors:
-
Reagent Purity: Ensure your acetic anhydride is free from significant amounts of acetic acid, which can be present in older reagents. Acetic acid can compete in side reactions and reduce the overall efficiency.[1]
-
Reaction Time and Temperature: A typical procedure involves refluxing 2,6-dimethylphenol with acetic anhydride for several hours.[2] If you observe incomplete conversion, extending the reflux time can be beneficial.
-
Catalysis: While this reaction can proceed without a catalyst, the addition of a catalytic amount of a base like pyridine or triethylamine can accelerate the reaction.[3] These bases act as nucleophilic catalysts, activating the acetic anhydride.
Experimental Protocol: Base-Catalyzed Acetylation
-
To a stirred solution of 2,6-dimethylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.5 - 2.0 eq).
-
Add a catalytic amount of pyridine or triethylamine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and proceed with the workup.
Question 2: I'm observing significant by-product formation during acetylation. What are the likely side reactions and how can I minimize them?
Answer:
The primary side reaction of concern is the Fries rearrangement of the initially formed 2,6-dimethylphenyl acetate to form hydroxyacetophenone isomers. This is particularly prevalent when using Lewis acid catalysts at elevated temperatures.
To minimize this, it is crucial to avoid strong Lewis acids during the initial acetylation step. If a catalyst is needed, a mild base is preferred. Additionally, maintaining a controlled temperature and avoiding prolonged reaction times beyond what is necessary for complete conversion is recommended.
Step 2: Bromination of 2,6-Dimethylphenyl acetate
Question 3: My bromination reaction is yielding a mixture of mono-, di-, and poly-brominated products. How can I improve the selectivity for the 4-bromo product?
Answer:
Controlling the selectivity of electrophilic aromatic bromination is key to a successful synthesis. The formation of multiple brominated species is often due to over-bromination. Here’s how to enhance selectivity:
-
Stoichiometry of Bromine: Carefully control the stoichiometry of the brominating agent. Using a slight excess of bromine can lead to di-brominated products. Start with a 1:1 molar ratio of 2,6-dimethylphenyl acetate to bromine.
-
Temperature Control: Bromination is an exothermic reaction. Running the reaction at a lower temperature (e.g., 0-5 °C) can help control the reaction rate and improve selectivity.[4] High temperatures can lead to radical substitution reactions, especially if the starting material has benzylic protons.[5]
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Acetic acid is a common solvent for this type of reaction as it can help to moderate the reactivity of bromine.[6]
Experimental Protocol: Selective Monobromination
-
Dissolve 2,6-dimethylphenyl acetate (1.0 eq) in glacial acetic acid in a flask protected from light.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC or GC until the starting material is consumed.
Question 4: I'm observing a dark-colored, tar-like substance forming during my bromination reaction. What is causing this and how can I prevent it?
Answer:
The formation of a dark, tarry substance is a common issue in Friedel-Crafts type reactions, including bromination, and is often associated with the use of certain solvents and catalysts.[7]
-
Solvent Incompatibility: Chloroform, in the presence of a Lewis acid like aluminum trichloride (which can be formed from impurities), can undergo side reactions leading to polymerization and tar formation.[7] While a strong Lewis acid is not typically required for the bromination of an activated ring, trace amounts of acidic impurities can catalyze these side reactions.
-
Reaction with Bromine: Excess bromine can lead to oxidative side reactions, contributing to the formation of colored impurities.[8]
To mitigate this, consider using a more inert solvent like dichloromethane or acetic acid. Ensure your glassware is dry and that your reagents are of high purity to minimize side reactions. If a dark color persists, it may be due to a small amount of unreacted bromine, which can often be quenched during the workup.
Workup and Purification
Question 5: What is the most effective method for purifying the final 4-Bromo-2,6-dimethylphenyl acetate product?
Answer:
The purification strategy will depend on the nature of the impurities present in your crude product.
-
Recrystallization: If the crude product is a solid and the main impurities are isomeric by-products or starting materials, recrystallization is often the most effective method. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, can be effective.
-
Column Chromatography: For liquid products or complex mixtures of impurities, silica gel column chromatography is the preferred method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically provide good separation.[9]
General Workup Procedure:
-
After the reaction is complete, quench any excess bromine with a reducing agent like sodium bisulfite solution.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[10][11]
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[12][13]
III. Optimizing Reaction Parameters: A Tabular Guide
For a systematic approach to optimization, consider varying the following parameters and observing the impact on yield and purity.
| Parameter | Range to Investigate | Rationale & Expected Outcome |
| Acetylation Temperature | Room Temp to Reflux | Higher temperatures increase reaction rate but may promote side reactions like the Fries rearrangement. |
| Acetylation Catalyst | None, Pyridine, DMAP | Base catalysts can significantly increase the rate of acetylation. DMAP is a more potent catalyst than pyridine. |
| Bromination Temperature | 0 °C to Room Temp | Lower temperatures generally favor higher selectivity for the desired mono-brominated product.[5] |
| Bromine Equivalents | 1.0 to 1.2 eq | Using a slight excess may be necessary for full conversion, but significantly more can lead to over-bromination. |
| Solvent for Bromination | Acetic Acid, Dichloromethane | Acetic acid can help moderate the reactivity of bromine. Dichloromethane is a common, inert alternative. |
IV. Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Acetylation Mechanism
The acetylation of 2,6-dimethylphenol with acetic anhydride is a nucleophilic acyl substitution reaction. In the absence of a catalyst, the phenolic oxygen acts as the nucleophile. With a base catalyst like pyridine, a more reactive acetylpyridinium ion is formed, which is then attacked by the phenol.
Bromination Mechanism
The bromination of 2,6-dimethylphenyl acetate is an electrophilic aromatic substitution. The acetyl group is an ortho-, para-director. Due to steric hindrance from the two methyl groups at the ortho positions, the incoming electrophile (bromine) is directed to the para position.
Caption: Simplified mechanism of electrophilic bromination.
V. References
-
Vertex AI Search. Supporting Information.
-
National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
-
Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
PrepChem.com. Synthesis of 2,6-dimethylphenyl acetate.
-
Smolecule. Buy 4-Bromo-2,6-dimethylphenyl acetate | 60041-68-1.
-
Organic Syntheses Procedure. p. 109.
-
DergiPark. Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution.
-
Reddit. Help needed with synthesis of 4-Bromoacetophenone : r/chemistry.
-
YouTube. Stereochemistry of bromine addition.
-
Scribd. Exp.06 Preparation of P-Bromo Acetanilide | PDF | Organic Chemistry.
-
Benchchem. An In-depth Technical Guide to the Synthesis of 6-Bromohexyl Acetate.
-
Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Supporting Information.
Sources
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- 3. Buy 4-Bromo-2,6-dimethylphenyl acetate | 60041-68-1 [smolecule.com]
- 4. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 5. dergipark.org.tr [dergipark.org.tr]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 4-Bromo-2,6-dimethylphenyl acetate
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-Bromo-2,6-dimethylphenyl acetate. This sterically hindered aryl bromide presents unique challenges that demand careful consideration of catalyst systems to achieve high yields and reaction efficiency. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during their experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of 4-Bromo-2,6-dimethylphenyl acetate, providing probable causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
-
Question: I am attempting a Suzuki-Miyaura coupling with 4-Bromo-2,6-dimethylphenyl acetate and an arylboronic acid, but I am observing very low conversion, or the reaction is not proceeding at all. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no conversion in the Suzuki-Miyaura coupling of a sterically hindered substrate like 4-Bromo-2,6-dimethylphenyl acetate is a common challenge. The primary bottleneck is often the oxidative addition step, which is sterically hindered by the two ortho-methyl groups. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and subsequent reductive elimination steps.[1][2]
-
Recommendation: Switch to a more robust catalyst system. Consider using palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source in combination with a biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[3] These ligands are designed to facilitate coupling with hindered aryl halides.
-
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] For challenging couplings, a stronger, non-nucleophilic base is often more effective.
-
Solvent and Temperature: The reaction solvent and temperature significantly influence reaction rates.
-
Recommendation: Ensure your solvent is rigorously degassed to prevent catalyst deactivation. Common solvents for Suzuki couplings include toluene, dioxane, and THF.[3] For hindered substrates, higher temperatures may be required to overcome the activation energy barrier for oxidative addition. Consider increasing the reaction temperature, but monitor for potential side reactions or decomposition.
-
-
Boronic Acid Quality: The purity and stability of the boronic acid are important. Boronic acids can undergo dehydration to form boroxines, which can affect the reaction rate.
-
Recommendation: Use freshly purchased or properly stored boronic acid. If in doubt, you can try recrystallizing the boronic acid before use.
-
-
Issue 2: Significant Formation of Homocoupled Byproducts
-
Question: In my coupling reaction with 4-Bromo-2,6-dimethylphenyl acetate, I am observing a significant amount of the homocoupled product of my coupling partner (e.g., biaryl from the boronic acid in a Suzuki reaction). How can I minimize this side reaction?
-
Answer: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly when the desired cross-coupling is slow. It can arise from the reaction of two molecules of the organometallic reagent (e.g., boronic acid) or two molecules of the aryl halide.
-
Ligand Choice: The steric bulk of the phosphine ligand can influence the extent of homocoupling.
-
Recommendation: Using bulky ligands can disfavor the formation of palladium species that lead to homocoupling.[3] Ligands like XPhos and SPhos are good starting points.
-
-
Reaction Conditions: The reaction setup and conditions can contribute to homocoupling.
-
Recommendation:
-
Slow Addition: If you are observing significant homocoupling of the organometallic reagent, consider adding it slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the cross-coupling pathway.
-
Degassing: Ensure thorough degassing of your reaction mixture. Oxygen can promote the homocoupling of boronic acids.
-
Base: The choice and amount of base can also play a role. Use the recommended stoichiometry of a suitable base like K₃PO₄.
-
-
-
Issue 3: Deacetylation of the Substrate
-
Question: I am noticing a significant amount of 4-Bromo-2,6-dimethylphenol as a byproduct in my reaction mixture. What is causing the deacetylation of my starting material?
-
Answer: The acetate group on your substrate is an ester, which can be susceptible to hydrolysis under certain reaction conditions, especially in the presence of a strong base and water.
-
Base Selection: Strong bases, particularly in the presence of water, can promote the saponification of the acetate group.
-
Recommendation: If you are using a strong hydroxide base (e.g., NaOH, KOH), consider switching to a carbonate or phosphate base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] If aqueous conditions are necessary, using a weaker base like sodium bicarbonate (NaHCO₃) might be beneficial, although it may require higher temperatures or longer reaction times.[3]
-
-
Anhydrous Conditions: The presence of water will facilitate the hydrolysis of the ester.
-
Recommendation: If the specific coupling reaction allows, consider running the reaction under anhydrous conditions. Use anhydrous solvents and ensure all reagents are dry. This is particularly relevant for couplings like the Stille or Negishi reaction. For Suzuki reactions that often use aqueous bases, minimizing the amount of water or using an anhydrous base with a phase-transfer catalyst might be an option.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst and reaction condition selection for the coupling of 4-Bromo-2,6-dimethylphenyl acetate.
Q1: What are the best general-purpose palladium catalysts and ligands to start with for Suzuki-Miyaura coupling of this hindered substrate?
A1: For a sterically hindered aryl bromide like 4-Bromo-2,6-dimethylphenyl acetate, it is advisable to start with a modern, highly active catalyst system. A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand.[1]
| Catalyst Combination | Rationale |
| Pd(OAc)₂ + XPhos | XPhos is a highly effective ligand for sterically demanding substrates due to its bulk and electron-donating properties, which facilitate oxidative addition. |
| Pd₂(dba)₃ + SPhos | SPhos is another excellent choice, often showing high activity at lower catalyst loadings for challenging couplings. |
| Buchwald Precatalysts | Using a pre-formed palladium-ligand complex, such as an XPhos or SPhos precatalyst, can offer better reproducibility and activity as the active Pd(0) species is generated more efficiently.[5] |
Q2: I need to perform a Sonogashira coupling with 4-Bromo-2,6-dimethylphenyl acetate. What are the key considerations for this reaction?
A2: The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne and is typically catalyzed by a palladium complex with a copper(I) co-catalyst. For your sterically hindered substrate, the following points are crucial:
-
Catalyst System: A common catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or a more electron-rich one) and a copper(I) salt, typically CuI.
-
Base: A strong amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as the solvent and base.[6]
-
Ligand Choice: For hindered substrates, more sterically demanding and electron-rich phosphines may be beneficial.[7] Consider screening ligands if standard conditions with PPh₃ are not effective.
-
Copper-Free Conditions: In some cases, copper can lead to the homocoupling of the alkyne (Glaser coupling). If this is a problem, copper-free Sonogashira protocols have been developed, which often require a stronger base like Cs₂CO₃ or K₃PO₄.[8]
Q3: Can I perform a Buchwald-Hartwig amination on 4-Bromo-2,6-dimethylphenyl acetate? What catalyst system would be appropriate?
A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] Given the steric hindrance of your substrate, a highly active catalyst system is necessary.
-
Catalyst and Ligand: Similar to the Suzuki coupling, bulky and electron-rich biarylphosphine ligands are essential. Ligands such as Josiphos, Xantphos, or those from the Buchwald ligand family (e.g., RuPhos, BrettPhos) are often used in combination with Pd(OAc)₂ or Pd₂(dba)₃.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.
Q4: Are there any nickel-based catalysts that could be effective for coupling reactions with this substrate?
A4: Nickel catalysts are gaining prominence as a more abundant and cost-effective alternative to palladium for certain cross-coupling reactions.[10] They have shown promise for coupling unreactive electrophiles.[10] For sterically hindered aryl bromides, nickel catalysts with supporting ligands such as N-heterocyclic carbenes (NHCs) or bulky phosphines could be effective.[11] Nickel-catalyzed reactions often employ a reducing agent to generate the active Ni(0) species. While less common than palladium for this specific type of transformation in many labs, exploring nickel catalysis could be a viable alternative, especially for Suzuki-type couplings.[12]
Experimental Protocols and Workflows
General Protocol for a Suzuki-Miyaura Coupling Screening Reaction:
This protocol is a starting point for screening conditions for the coupling of 4-Bromo-2,6-dimethylphenyl acetate with a generic arylboronic acid.
Materials:
-
4-Bromo-2,6-dimethylphenyl acetate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-Bromo-2,6-dimethylphenyl acetate, arylboronic acid, and base.
-
In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining solvent to the flask.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Conversion:
Caption: A decision tree for troubleshooting low conversion in coupling reactions.
References
-
El-Sheref, E. M., & Ragab, A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7(1), 11778. Available at: [Link]
-
Wikipedia. (2023, December 29). Cross-coupling reaction. In Wikipedia. Retrieved from [Link]
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-catalyzed aromatic aminations with in situ generated aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Beller, M., & Zapf, A. (1998). The key role of phosphine ligands in palladium-catalyzed C-C and C-N coupling reactions. In Transition Metal Catalyzed Reactions (pp. 1–43). Springer, Berlin, Heidelberg.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651–2710.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated alkyl halides.
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General and Efficient Catalyst for Palladium-Catalyzed C-O Coupling Reactions of Aryl Halides with Primary Alcohols. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
-
Deng, C. L., et al. (2006). Copper(II) Acetate/1,4-Diphenyl-1,4-diazabuta-1,3-diene Catalyzed Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes. Synthesis, 2006(20), 3370-3376. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. uwindsor.ca [uwindsor.ca]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
Technical Support Center: Investigating Solvent Effects on the Reactivity of 4-Bromo-2,6-dimethylphenyl Acetate
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity of 4-Bromo-2,6-dimethylphenyl acetate. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the integrity and success of your experiments. Our approach is grounded in established mechanistic principles and extensive field experience to help you navigate the nuances of solvolysis reactions.
Section 1: Understanding the Reaction Mechanism (The "Why")
Q: What is the expected reaction mechanism for the solvolysis of 4-Bromo-2,6-dimethylphenyl acetate, and why is the solvent choice so critical?
A: The solvolysis of 4-Bromo-2,6-dimethylphenyl acetate is anticipated to proceed primarily through a unimolecular nucleophilic substitution (S_N1) mechanism. In this reaction, the solvent itself acts as the nucleophile.[1] The choice of solvent is paramount because it directly influences the rate of the reaction by stabilizing key intermediates.
Causality Behind the S_N1 Pathway:
-
Steric Hindrance: The two methyl groups at the ortho positions (2 and 6) of the phenyl ring create significant steric hindrance around the ester functional group. This crowding makes a direct backside attack by a nucleophile, characteristic of an S_N2 reaction, highly unfavorable.
-
Carbocation Formation: The S_N1 mechanism involves a slow, rate-determining step where the leaving group (acetate) departs to form a carbocation intermediate.[2][3] While a primary carbocation on an aromatic ring is generally unstable, the departure of the acetate group is the kinetically significant event.
-
Solvent's Role in Stabilization: The rate of an S_N1 reaction is highly dependent on the solvent's ability to stabilize the transition state and the resulting carbocation intermediate. Polar protic solvents, such as water, methanol, and ethanol, are particularly effective at this.[4][5] They can solvate both the departing anionic leaving group and the carbocation through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy of the rate-determining step.[6][7]
The overall mechanism can be visualized as a two-step process:
Caption: Proposed S_N1 solvolysis mechanism.
Section 2: Experimental Design & Protocol (The "How")
Q: How do I design and execute a robust experiment to accurately measure the solvolysis rate of 4-Bromo-2,6-dimethylphenyl acetate in different solvents?
A: A successful kinetic study requires meticulous control over experimental variables. Since the solvolysis of an acetate ester produces one equivalent of acetic acid, a common and reliable method for monitoring the reaction progress is by titrating this acid with a standardized base solution.[8]
Caption: General experimental workflow for kinetic analysis.
Detailed Step-by-Step Protocol: Kinetic Run by Titration
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 0.1 M solution of 4-Bromo-2,6-dimethylphenyl acetate in dry acetone. Scientist's Note: Acetone is used as the solvent for the stock solution because it is generally unreactive under these conditions and miscible with the aqueous alcohol solvents to be studied.
-
Solvent Systems: Prepare the desired solvent mixtures (e.g., 100 mL of 80:20 ethanol:water, 60:40 ethanol:water, etc.).
-
Titrant: Prepare and standardize a ~0.02 M NaOH solution.
-
Indicator: Use an indicator like bromothymol blue, which has a color change in the appropriate pH range.
-
-
Running the Reaction:
-
Place 50 mL of the chosen solvent system into an Erlenmeyer flask and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 °C) in a constant temperature water bath.
-
To initiate the reaction, pipette 1.0 mL of the 0.1 M substrate stock solution into the equilibrated solvent, swirl vigorously, and start a timer immediately.
-
-
Sampling and Quenching:
-
At regular, recorded time intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.
-
Immediately dispense the aliquot into a separate flask containing ~10 mL of cold acetone. Scientist's Note: Quenching the reaction in cold acetone effectively stops the solvolysis by rapidly lowering the temperature and diluting the polar protic solvent, allowing for accurate titration of the acid produced up to that time point.
-
-
Titration:
-
Add 2-3 drops of bromothymol blue indicator to the quenched aliquot.
-
Titrate with the standardized NaOH solution until the endpoint is reached (a persistent color change from yellow to blue).[8] Record the volume of NaOH used (V_t).
-
Repeat this process for 7-10 time points, or until the reaction is approximately 70-80% complete.
-
-
Determining the Infinity Reading (V_∞):
-
After the last time point is taken, heat a separate 5.0 mL aliquot of the reaction mixture in a sealed vial in a warm water bath (~60°C) for an hour to drive the reaction to completion.
-
Cool this "infinity sample" to room temperature and titrate it as before. This gives the total volume of NaOH required for 100% reaction (V_∞).[8]
-
Section 3: Data Analysis & Interpretation
Q: How do I calculate the first-order rate constant (k) from my titration data?
A: The volume of NaOH titrant used at time t (V_t) is proportional to the concentration of the product (acetic acid) formed, and V_∞ is proportional to the initial concentration of the reactant. For a first-order reaction, the concentration of the reactant at time t is proportional to (V_∞ - V_t).
The integrated rate law for a first-order reaction is:
ln[A]_t = -kt + ln[A]_0
By substituting the titration volumes, the equation becomes:
ngcontent-ng-c176312016="" class="ng-star-inserted">ln(V∞ - V_t) = -kt + C
Therefore, a plot of ln(V_∞ - V_t) versus time (t) should yield a straight line. The rate constant (k) is the negative of the slope of this line.
Q: How should I expect the solvent composition to affect the calculated rate constant?
A: For an S_N1 reaction, the rate is expected to increase significantly with increasing solvent polarity, particularly with polar protic solvents.[6] The dielectric constant (ε) is a good, albeit approximate, measure of a solvent's polarity.
Table 1: Solvent Properties and Expected Impact on S_N1 Reactivity
| Solvent System (v/v) | Dielectric Constant (ε) at 25°C (Approx.) | Solvent Type | Expected Relative Rate of Solvolysis |
| 100% Ethanol | 24.5 | Polar Protic | Slow |
| 80% Ethanol / 20% Water | ~36 | Polar Protic | Moderate |
| 60% Ethanol / 40% Water | ~48 | Polar Protic | Fast |
| 40% Ethanol / 60% Water | ~59 | Polar Protic | Faster |
| 20% Ethanol / 80% Water | ~70 | Polar Protic | Very Fast |
| 100% Water | 78.5 | Polar Protic | Fastest |
| 80% Acetone / 20% Water | ~30 | Polar Protic mixture | Moderate |
Scientist's Note: The trend is clear: as the proportion of water increases, the solvent's polarity and hydrogen-bonding ability increase, leading to better stabilization of the carbocation intermediate and a faster reaction rate.[4]
Section 4: Troubleshooting and FAQs
This section addresses common issues encountered during solvolysis kinetic studies.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. glasp.co [glasp.co]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
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- 7. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 8. amherst.edu [amherst.edu]
How to prevent unwanted hydrolysis of 4-Bromo-2,6-dimethylphenyl acetate.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance and Ester Stability
4-Bromo-2,6-dimethylphenyl acetate is a sterically hindered aryl acetate. The two methyl groups positioned ortho to the ester linkage significantly influence its reactivity. While this steric hindrance can offer some protection against hydrolysis compared to unhindered esters like phenyl acetate, it does not confer complete immunity.[1] Unwanted cleavage of the ester bond can lead to the formation of 4-Bromo-2,6-dimethylphenol and acetic acid, compromising experimental results, altering biological activity, and impacting product purity. This guide will equip you with the knowledge and practical strategies to maintain the integrity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the hydrolysis of 4-Bromo-2,6-dimethylphenyl acetate?
A1: The hydrolysis of 4-Bromo-2,6-dimethylphenyl acetate is primarily influenced by three factors:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. The rate of hydrolysis is generally slowest in the neutral pH range.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Presence of Water: As a reactant in the hydrolysis process, the presence of water is essential for the degradation to occur.
Q2: How does the steric hindrance from the two methyl groups affect the stability of the molecule?
A2: The ortho-methyl groups create a "steric shield" around the electrophilic carbonyl carbon of the ester group. This shield physically obstructs the approach of nucleophiles, such as water or hydroxide ions, which are necessary to initiate the hydrolysis reaction.[1] This steric hindrance is a key feature that makes 4-Bromo-2,6-dimethylphenyl acetate more resistant to hydrolysis than simpler, non-sterically hindered aryl acetates.
Q3: Can enzymes in my experimental system cause hydrolysis?
A3: Yes, certain enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters.[2] If your experimental system involves cell lysates, tissue homogenates, or other biological matrices, enzymatic degradation is a significant risk. The hydrophobic environment of some enzyme active sites can facilitate the breakdown of esters.[2]
Q4: I suspect my sample of 4-Bromo-2,6-dimethylphenyl acetate has started to hydrolyze. How can I detect this?
A4: The primary hydrolysis products are 4-Bromo-2,6-dimethylphenol and acetic acid. You can detect hydrolysis using various analytical techniques:
-
Chromatography (HPLC, GC-MS): These methods can separate and quantify the parent compound, 4-Bromo-2,6-dimethylphenyl acetate, and its primary degradation product, 4-Bromo-2,6-dimethylphenol.
-
NMR Spectroscopy: Proton and Carbon-13 NMR can be used to identify the presence of the hydrolysis products. The appearance of a phenolic -OH peak and shifts in the aromatic and methyl signals would indicate degradation. Real-time monitoring of the reaction can even be performed using advanced techniques like ultrafast 2D NMR.[3]
-
pH Measurement: The formation of acetic acid will lower the pH of an unbuffered solution. A noticeable decrease in pH over time can be an indicator of hydrolysis.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
Use the following table to diagnose and address potential sources of hydrolysis in your experiments.
| Symptom | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution. | Inappropriate solvent or pH. | Use anhydrous aprotic solvents. If aqueous solutions are necessary, buffer to a neutral pH (around 6-7). |
| Inconsistent results in biological assays. | Enzymatic degradation. | Consider heat-inactivating biological samples or using esterase inhibitors if compatible with your assay. |
| Precipitate formation in stored solutions. | Hydrolysis to the less soluble 4-Bromo-2,6-dimethylphenol. | Confirm the identity of the precipitate. Review storage conditions and solvent choice. |
| Gradual decrease in the pH of the stock solution. | Acid-catalyzed hydrolysis. | Prepare stock solutions in aprotic, anhydrous solvents and store under inert gas. |
Experimental Protocols for Preventing Hydrolysis
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN). Ensure the solvent has a low water content (typically <0.01%).
-
Inert Atmosphere: When preparing solutions, flush the vial and the solvent with an inert gas like argon or nitrogen to displace moisture and oxygen.
-
Dissolution: Dissolve the 4-Bromo-2,6-dimethylphenyl acetate in the chosen solvent to the desired concentration.
-
Storage: Store the stock solution in a tightly sealed vial, preferably with a PTFE-lined cap, at -20°C or below. For long-term storage, consider flame-sealing the vial under an inert atmosphere.
-
Aliquoting: To avoid repeated freeze-thaw cycles and moisture introduction, aliquot the stock solution into smaller, single-use vials.
Protocol 2: Handling in Aqueous Buffers
-
Buffer Selection: If the compound must be used in an aqueous medium, prepare a buffer solution with a pH between 6.0 and 7.5. Phosphate or HEPES buffers are common choices.
-
Minimizing Time in Aqueous Solution: Prepare the aqueous solution of 4-Bromo-2,6-dimethylphenyl acetate immediately before use. Do not store the compound in aqueous solutions for extended periods.
-
Temperature Control: Perform all manipulations with the aqueous solution on ice or at a reduced temperature to slow the rate of hydrolysis.
-
Final Concentration: When diluting a stock solution into an aqueous buffer, add the stock solution to the buffer last, just before the experiment begins.
Visualization of Key Concepts
Hydrolysis Mechanism
The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of 4-Bromo-2,6-dimethylphenyl acetate.
Caption: Base-catalyzed hydrolysis of 4-Bromo-2,6-dimethylphenyl acetate.
Decision-Making Workflow for Stable Handling
This workflow provides a logical sequence for making decisions to ensure the stability of your compound.
Caption: Decision workflow for handling 4-Bromo-2,6-dimethylphenyl acetate.
Summary of Stability Recommendations
| Condition | Recommendation | Rationale |
| Solid Storage | Store at -20°C or below in a tightly sealed container under an inert atmosphere (e.g., argon). | Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture. |
| Solution Storage | Use anhydrous aprotic solvents (e.g., DMSO, DMF). Store at -20°C or below and aliquot to avoid freeze-thaw cycles. | Aprotic solvents lack the protons to facilitate hydrolysis, and low temperatures slow down any potential degradation. |
| Aqueous Experiments | Prepare solutions fresh in a neutral buffer (pH 6-7.5) and use immediately. Keep solutions on ice. | Hydrolysis is minimized at neutral pH and low temperatures. |
| Biological Assays | Be aware of potential enzymatic hydrolysis by esterases. | Biological matrices can contain enzymes that actively degrade esters. |
By understanding the chemical vulnerabilities of 4-Bromo-2,6-dimethylphenyl acetate and implementing these preventative strategies, researchers can ensure the integrity of their experiments and the reliability of their results.
References
- Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
-
Gagnon, D., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program. Retrieved from [Link]
-
Fernández-Valle, M., et al. (2016). Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Magnetic Resonance in Chemistry, 54(11), 859-863. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Production of 4-Bromo-2,6-dimethylphenyl acetate
This guide provides in-depth technical support for researchers, chemists, and process engineers involved in the synthesis and scale-up of 4-Bromo-2,6-dimethylphenyl acetate. Moving from the bench to pilot or production scale introduces challenges that require a thorough understanding of the reaction mechanism, process parameters, and potential pitfalls. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered in the field.
Section 1: Synthesis Overview and Core Principles
The synthesis of 4-Bromo-2,6-dimethylphenyl acetate is typically achieved through the esterification of 4-Bromo-2,6-dimethylphenol. The most common laboratory and industrial method involves acetylation using acetic anhydride or acetyl chloride, often catalyzed by a base.[1]
Primary Reaction:
-
Reactants: 4-Bromo-2,6-dimethylphenol, Acetic Anhydride
-
Catalyst/Base: Pyridine or Triethylamine
-
Byproduct: Acetic Acid (if using acetic anhydride) or HCl (if using acetyl chloride, neutralized by the base)
The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen of 4-Bromo-2,6-dimethylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The basic catalyst deprotonates the phenol, increasing its nucleophilicity, and also neutralizes the acidic byproduct.
Caption: General workflow for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 4-Bromo-2,6-dimethylphenyl acetate?
The most robust and widely used method is the acetylation of 4-bromo-2,6-dimethylphenol with acetic anhydride, using a tertiary amine like pyridine or triethylamine as a catalyst and acid scavenger.[1] This method is preferred for scale-up over using acetyl chloride due to the less corrosive nature of the acetic acid byproduct compared to hydrochloric acid.
Q2: What are the critical safety considerations for this process?
-
Starting Material (4-Bromo-2,6-dimethylphenol): This compound is a skin and serious eye irritant and may cause respiratory irritation.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[3] Work should be conducted in a well-ventilated area.
-
Acetic Anhydride: It is corrosive and a lachrymator. It reacts exothermically with water.
-
Pyridine/Triethylamine: These are flammable liquids with strong, unpleasant odors and are harmful if inhaled or absorbed through the skin.
-
Exothermicity: The acetylation reaction is exothermic. On a large scale, the rate of addition of acetic anhydride must be carefully controlled, and an adequate cooling system must be in place to prevent a thermal runaway.
Q3: What are the primary challenges when scaling up from a 100 g batch to a 10 kg batch?
The primary challenges are heat management , mixing efficiency , and purification methods .
-
Heat Management: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient. A reactor with a cooling jacket and a well-calibrated temperature control system is essential.
-
Mixing: Ensuring homogenous mixing in a large reactor is critical for consistent reaction progress and to avoid localized "hot spots." The type of impeller and agitation speed must be optimized.
-
Purification: While a small batch can be purified by column chromatography, this is not feasible for multi-kilogram quantities. Large-scale purification typically relies on vacuum distillation or recrystallization, which requires different equipment and optimization.[4]
Q4: How can I effectively monitor the reaction's progress?
In-process controls (IPCs) are crucial. The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
-
TLC: A simple and rapid method. A co-spot of the starting material and the reaction mixture will show the disappearance of the starting phenol spot as the reaction proceeds.
-
GC/HPLC: These quantitative methods provide more precise information on the percentage of starting material remaining and the formation of the product and any byproducts.[5][6] Samples can be taken periodically (e.g., every hour), quenched, and analyzed.
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Reaction Stage Issues
Q: My reaction is very slow or appears to be stalled. What are the likely causes and how can I fix it?
-
Probable Cause 1: Reagent Quality. The 4-bromo-2,6-dimethylphenol may be of low purity or wet. Moisture will consume the acetic anhydride.
-
Solution: Ensure the starting phenol is dry and of high purity (>98%). Dry solvents if necessary.
-
-
Probable Cause 2: Inefficient Catalysis. The base catalyst (e.g., pyridine) might be insufficient or of poor quality.
-
Solution: Use at least a stoichiometric amount of base if using acetyl chloride, or a catalytic amount (0.1-0.2 equivalents) if using acetic anhydride, although using it as a solvent is also common.[1] Ensure the base is anhydrous.
-
-
Probable Cause 3: Low Temperature. The reaction rate is temperature-dependent.
-
Solution: The reaction is often run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.[7] However, be cautious as higher temperatures can increase byproduct formation.
-
Q: I'm observing a significant amount of an unknown impurity in my GC/HPLC analysis. What could it be?
-
Probable Cause 1: Di-acetylation or other side reactions. While unlikely on the phenol itself, impurities in the starting material could lead to side products. More commonly, if the bromination step to make the starting material was not clean, you could have isomeric impurities.
-
Solution: Characterize the impurity using GC-MS or LC-MS. If it originates from the starting material, purify the 4-bromo-2,6-dimethylphenol before use.
-
-
Probable Cause 2: Further Bromination. If there are residual brominating agents from the synthesis of the starting material and the reaction conditions are harsh, further bromination of the aromatic ring could occur, though this is less common during acetylation.
-
Solution: Ensure the starting material is free from any reagents used in its own synthesis.
-
Q: The reaction temperature is rising uncontrollably during the acetic anhydride addition. What should I do?
-
Immediate Action: Stop the addition of acetic anhydride immediately. Ensure maximum cooling is applied to the reactor. If necessary, have an emergency quenching plan (e.g., a pre-cooled, non-reactive solvent to dilute the reaction mass).
-
Root Cause Analysis & Prevention:
-
Addition Rate: The addition of acetic anhydride was too fast for the system's heat removal capacity.
-
Solution: For scale-up, create a detailed addition profile. Add the first 10% of the reagent slowly, monitor the temperature rise, and then adjust the addition rate to maintain the target temperature (e.g., 25-30 °C).
-
Cooling Inefficiency: The cooling system is inadequate.
-
Solution: Ensure the reactor's cooling jacket is functioning correctly and the coolant is at the appropriate temperature before starting the addition.
-
Work-up and Purification Issues
Q: I am forming a stable emulsion during the aqueous wash steps. How can I break it?
-
Probable Cause: Insufficient difference in density between the organic and aqueous layers, or the presence of fine particulate matter acting as a surfactant.
-
Solution 1 (Chemical): Add a small amount of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
-
Solution 2 (Mechanical): Allow the mixture to stand for an extended period without agitation. Sometimes, gentle swirling can help coalesce the dispersed phase. For large-scale operations, a centrifuge can be used if available.
-
Solution 3 (Filtration): Passing the emulsified layer through a pad of Celite or diatomaceous earth can sometimes break the emulsion by removing particulates.
-
Q: The final product is a dark yellow or brown oil, not the expected off-white solid/light-yellow liquid. Why?
-
Probable Cause 1: High Temperature Degradation. Running the reaction at excessively high temperatures or during distillation can cause decomposition and the formation of colored impurities.
-
Probable Cause 2: Residual Pyridine. Pyridine can contribute to color and is difficult to remove completely.
-
Solution: During the work-up, perform an acidic wash (e.g., with 1M HCl) to convert the pyridine into its water-soluble hydrochloride salt, which is then extracted into the aqueous phase.[8]
-
-
Probable Cause 3: Air Oxidation. Phenolic impurities can oxidize, leading to color formation.
-
Solution: Ensure the starting material is fully consumed. If purification by distillation is planned, perform it under a high vacuum to keep the temperature low. Blanketing the reactor with an inert gas like nitrogen can also help. For final product polishing, a charcoal treatment followed by filtration may be effective.
-
Section 4: Scale-Up Considerations and Protocol
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (250 mL flask) | Pilot Scale (50 L Reactor) | Rationale for Change |
| 4-Bromo-2,6-dimethylphenol | 50 g (0.249 mol) | 5.0 kg (24.9 mol) | 100x scale increase. |
| Solvent (e.g., Toluene) | 150 mL | 15 L | Maintain similar concentration, but adjust for process needs (e.g., heat transfer). |
| Pyridine (Catalyst/Base) | 25 mL | 2.5 L | Maintain molar ratio. |
| Acetic Anhydride | 30.5 g (0.298 mol, 1.2 eq) | 3.05 kg (29.8 mol, 1.2 eq) | Maintain slight excess to drive reaction to completion. |
| Addition Time | 10-15 minutes (dropping funnel) | 1-2 hours (metering pump) | Critical for controlling exotherm in a large volume. |
| Temperature Control | Ice bath (manual) | Jacketed reactor with chiller unit | Precise, automated temperature control is non-negotiable. |
| Work-up Washes | 3 x 50 mL | 3 x 5 L | Scale volumetrically. |
| Purification Method | Column Chromatography/Kugelrohr | Vacuum Distillation | Scalability and efficiency. |
Step-by-Step Pilot Scale Protocol (5 kg Batch)
-
Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 100 RPM).
-
Charging: Charge 4-Bromo-2,6-dimethylphenol (5.0 kg) and toluene (15 L) into the reactor.
-
Catalyst Addition: Charge pyridine (2.5 L).
-
Cooling: Cool the reactor contents to 15-20 °C using the jacketed cooling system.
-
Reagent Addition: Add acetic anhydride (3.05 kg) via a metering pump over 1-2 hours. Crucially, monitor the internal temperature and ensure it does not exceed 30 °C. Adjust the addition rate as needed.
-
Reaction: Once the addition is complete, allow the mixture to stir at 20-25 °C. Monitor the reaction progress every hour using a pre-validated GC method. The reaction is typically complete in 4-6 hours.
-
Quenching: Once the starting material is <1% by GC, slowly add water (10 L) to the reactor, maintaining the temperature below 30 °C to quench excess acetic anhydride.
-
Work-up:
-
Transfer the reactor contents to a larger vessel for washing or perform in-situ if the reactor is suitably sized.
-
Wash the organic layer sequentially with 1M HCl (2 x 5 L), saturated NaHCO₃ solution (2 x 5 L), and finally, brine (1 x 5 L). Check the pH of the final aqueous layer to ensure it is neutral.
-
-
Drying & Concentration: Separate the organic layer and transfer it back to the clean reactor. Dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product.
References
- CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents.
- US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents.
-
PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. Available at: [Link]
-
Molbase. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
-
ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Available at: [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Selective para-bromination of phenyl acetate. Available at: [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenyl acetate. Available at: [Link]
- Supporting Information for a scientific article. (n.d.). Available through various university or publisher websites.
-
Eureka | Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine. Available at: [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Available at: [Link]
-
ResearchGate. (n.d.). A selective and direct synthesis of 2-bromo-4-alkylthiophenes. Available at: [Link]
-
Fisher Scientific. (n.d.). 4-Bromo-2,6-dimethylphenol, 99%. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of N,N-dimethyl-N-(2-bromo-4-methylphenyl)-triazene.
-
Chemsrc. (n.d.). 2-Bromo-4,6-dimethylphenol. Available at: [Link]
-
PubChem. (n.d.). (4-Bromo-2,6-dimethylphenyl)methanol. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate procedure. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester. Available at: [Link]
-
MIT Libraries. (n.d.). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. Available at: [Link]
Sources
- 1. Buy 4-Bromo-2,6-dimethylphenyl acetate | 60041-68-1 [smolecule.com]
- 2. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of Aryl Bromides and Aryl Chlorides in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, aryl halides are indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions is well-established. However, the choice between using an aryl bromide and an aryl chloride is not merely one of cost or availability; it is a critical decision that profoundly impacts reaction efficiency, conditions, and catalyst selection. This guide provides an in-depth technical comparison of the reactivity of aryl bromides and aryl chlorides, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Fundamental Dichotomy: Bond Strength and Electronic Effects
The generally observed higher reactivity of aryl bromides compared to aryl chlorides in many common synthetic transformations can be primarily attributed to the difference in the carbon-halogen bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, making it easier to cleave during the rate-determining step of many catalytic cycles.
However, this trend is not universal. In reactions where the cleavage of the carbon-halogen bond is not the rate-determining step, such as in many nucleophilic aromatic substitution (SNAr) reactions, the stronger inductive electron-withdrawing effect of chlorine can lead to a reversal of reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern synthesis. In these reactions, the oxidative addition of the aryl halide to a low-valent palladium species is often the rate-determining step. This is where the difference in C-X bond strength becomes paramount.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a prime example of the superior reactivity of aryl bromides. The weaker C-Br bond facilitates a more rapid oxidative addition to the Pd(0) catalyst compared to the stronger C-Cl bond. Consequently, reactions with aryl bromides often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times.
While traditionally challenging, significant advancements in ligand design have enabled the efficient use of aryl chlorides in Suzuki-Miyaura couplings. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are particularly effective at promoting the oxidative addition of aryl chlorides.
Comparative Experimental Data: Suzuki-Miyaura Coupling
The following table illustrates the typical differences in reaction outcomes when comparing an aryl bromide and its corresponding chloride under similar conditions.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| 4-Chloroanisole | Pd₂(dba)₃, SPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 | [2] |
| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 98 | [3] |
| 4-Chlorotoluene | Pd(OAc)₂, PCy₃ | K₃PO₄ | Toluene | 100 | 24 | 85 | [4] |
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a general framework for comparing the reactivity of an aryl bromide and an aryl chloride in a Suzuki-Miyaura reaction.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst for the chloride)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup (Aryl Bromide): To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Reaction Setup (Aryl Chloride): In a separate, identical setup, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), a more specialized catalyst system such as a palladium precursor with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos, 2 mol%), and a stronger base like K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent such as dioxane or toluene (6 mL).
-
Reaction: Heat the mixture to a higher temperature, typically 100-110 °C, and monitor the reaction. The reaction with the aryl chloride will likely require a longer reaction time (e.g., 12-24 hours) to achieve a comparable yield.
-
Work-up (for both reactions): After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
This comparative experiment will demonstrate the milder conditions and faster reaction rates achievable with aryl bromides, while also showing that with the appropriate choice of catalyst and conditions, aryl chlorides can be effective coupling partners.
The Heck Reaction
The Heck reaction, which couples an aryl halide with an alkene, shows a similar reactivity trend. Aryl bromides are generally more reactive than aryl chlorides, requiring lower temperatures and catalyst loadings.[5][6] However, the development of highly active catalyst systems, often employing bulky phosphine ligands or palladacycles, has made the Heck reaction of aryl chlorides a viable and widely used transformation.[7][8]
Comparative Experimental Data: Heck Reaction of Aryl Halides with Styrene
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 100 | 4 | 92 | [7] |
| 4-Chlorotoluene | Pd(OAc)₂, P(o-tol)₃ | NaOAc | DMA | 120 | 24 | 85 | [5] |
| 4-Bromoanisole | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 100 | 3 | 95 | [7] |
| 4-Chloroanisole | Palladacycle | K₂CO₃ | NMP | 140 | 12 | 88 | [5] |
The Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine, the reactivity difference between aryl bromides and chlorides is also pronounced. Aryl bromides readily undergo amination with a variety of amines using relatively simple palladium/phosphine catalyst systems. In contrast, the coupling of aryl chlorides often requires more specialized and electron-rich ligands to facilitate the challenging oxidative addition step.[9]
The Sonogashira Coupling
The Sonogashira coupling, for the formation of a C-C bond between an aryl halide and a terminal alkyne, also demonstrates the higher reactivity of aryl bromides.[10] While aryl bromides can often be coupled under relatively mild, copper-free conditions, the coupling of aryl chlorides typically necessitates higher temperatures and often the use of a copper co-catalyst.[11][12] Recent advances, however, have led to the development of palladium-N-heterocyclic carbene (NHC) catalyst systems that can effect the copper-free Sonogashira coupling of aryl chlorides.[10]
Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity
In stark contrast to palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr) often exhibits a reversed reactivity trend, with aryl chlorides being more reactive than aryl bromides. This is particularly true when the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions.
The mechanism of SNAr typically involves a two-step addition-elimination process. The rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The cleavage of the carbon-halogen bond occurs in the subsequent, faster step.
The higher reactivity of aryl chlorides in SNAr can be attributed to the greater electronegativity of chlorine compared to bromine. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex outweighs the effect of the stronger C-Cl bond, which is broken in a non-rate-determining step. In fact, for SNAr reactions, the reactivity order of the halogens is often F > Cl > Br > I.
Experimental Evidence: Relative Rates in SNAr
Studies on the reaction of 1-halo-2,4-dinitrobenzenes with various nucleophiles consistently show that the chloro-substituted substrate reacts faster than the bromo-substituted one.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
Conclusion: A Strategic Choice
The choice between an aryl bromide and an aryl chloride is a strategic one that depends heavily on the specific transformation being performed.
-
For palladium-catalyzed cross-coupling reactions , aryl bromides are generally the more reactive and often preferred substrates, allowing for milder reaction conditions and broader substrate scope with simpler catalyst systems. However, the economic and environmental advantages of using aryl chlorides, coupled with the development of highly active and specialized catalyst systems, have made them increasingly viable and attractive alternatives, particularly in large-scale synthesis.
-
For nucleophilic aromatic substitution (SNAr) reactions , the trend is typically reversed, with aryl chlorides exhibiting higher reactivity than aryl bromides due to the dominant influence of the halogen's electronegativity in the rate-determining nucleophilic addition step.
A thorough understanding of the underlying mechanistic principles and a careful consideration of the available catalyst technologies are essential for researchers to harness the full potential of both aryl bromides and aryl chlorides in the synthesis of valuable molecules.
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-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Blaser, H. U., Indolese, A. F., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 173(1-2), 3-18. [Link]
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Barrow, J. C., et al. (2002). A Nickel-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 67(19), 6595-6602. [Link]
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Clark, J. H., & Macquarrie, D. J. (1998). Catalysis of liquid phase organic reactions using chemically modified mesoporous inorganic solids. Chemical Communications, (8), 853-860. [Link]
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Herrmann, W. A., Elison, M., Fischer, J., Köcher, C., & Artus, G. R. J. (1995). Metal Complexes of N-Heterocyclic Carbenes—A New Structural Principle for Catalysts in Homogeneous Catalysis. Angewandte Chemie International Edition in English, 34(21), 2371-2374. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
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So, C. M., & Lau, C. P. (2006). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes Catalyzed by a Palladium/N-Heterocyclic Carbene System. Organic Letters, 8(25), 5861-5864. [Link]
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Bedford, R. B., & Cazin, C. S. J. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides. Chemical Communications, (17), 1540-1541. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
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Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides. Topics in Catalysis, 19(1), 101-109. [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
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Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]
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Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]
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Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
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Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C−N and C−O Bond Formation. Topics in Current Chemistry, 219, 131-209. [Link]
-
Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). Sterically Demanding, Bidentate Ligands Challenge the Monodentate Paradigm in Room-Temperature Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 128(11), 3584-3591. [Link]
-
Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Unprecedented Rates for Dihydrogen Addition to a Transition Metal Complex. The Reaction of H₂ with a Monomeric Iridium(I) Amido Complex. Angewandte Chemie International Edition, 41(24), 4746-4748. [Link]
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Tewari, A., & Beller, M. (2004). Recent Developments in the Application of Palladacycles in C-C and C-N Coupling Reactions. Topics in Organometallic Chemistry, 11, 1-28. [Link]
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Torborg, C., & Beller, M. (2009). Recent Applications of Palladacycles in Cross-Coupling Reactions. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
-
Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of Sp- and Sp2-Carbon Atoms. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
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A Senior Application Scientist's Guide to the Advanced Analytical Characterization of 4-Bromo-2,6-dimethylphenyl acetate
Introduction: The Imperative for Rigorous Characterization
4-Bromo-2,6-dimethylphenyl acetate is an organic compound with the molecular formula C₁₀H₁₁BrO₂.[1] It serves as a critical intermediate in various organic syntheses, including the development of novel pharmaceutical agents and agrochemicals.[2][3] The journey from a synthesized intermediate to a final, effective, and safe product is paved with stringent quality control. The identity, purity, and stability of a starting material like 4-Bromo-2,6-dimethylphenyl acetate directly influence the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API).[4][5]
This guide provides an in-depth comparison of advanced analytical methodologies for the comprehensive characterization of 4-Bromo-2,6-dimethylphenyl acetate. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring that each analytical approach serves as a self-validating system for generating trustworthy and reproducible data. The techniques discussed—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Vibrational Spectroscopy (FTIR/Raman)—are foundational for modern chemical analysis.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
Expertise in Action: Why NMR is the Primary Choice
For a molecule like 4-Bromo-2,6-dimethylphenyl acetate, ¹H and ¹³C NMR are indispensable. They confirm the precise arrangement of protons and carbons, verifying that the correct isomer has been synthesized and that no structural rearrangements have occurred. The symmetry of the molecule—with two equivalent methyl groups and two equivalent aromatic protons—provides a unique spectral fingerprint that is easy to interpret.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
-
Aromatic Protons (H-3, H-5): Due to the symmetrical substitution on the benzene ring, the two aromatic protons are chemically equivalent. They are expected to appear as a sharp singlet around δ 7.1-7.3 ppm . The deshielding effect of the bromine and the acetate group influences this chemical shift.
-
Ring Methyl Protons (2x -CH₃): The six protons of the two methyl groups at positions 2 and 6 are also equivalent. They will produce a sharp singlet, typically integrating to 6 protons, around δ 2.2-2.4 ppm .
-
Acetate Methyl Protons (-OCOCH₃): The three protons of the acetate methyl group will appear as a distinct singlet, further downfield than the ring methyls due to the proximity of the carbonyl group, expected around δ 2.1-2.3 ppm .
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Bromo-2,6-dimethylphenyl acetate.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal. Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Shimming: The instrument automatically shims the magnetic field to ensure homogeneity, which is critical for high-resolution spectra.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).
-
Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios and assign the chemical shifts to the corresponding protons in the molecular structure.
Workflow for NMR Analysis
Caption: Workflow for structural elucidation via NMR.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and provides valuable information about a compound's elemental composition through isotopic patterns.
Expertise in Action: The Bromine Isotope Signature
The most telling feature in the mass spectrum of 4-Bromo-2,6-dimethylphenyl acetate is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in almost a 1:1 ratio.[6] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The expected molecular weight is 243.1 g/mol , so we anticipate peaks at approximately m/z 243 and 245.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ions: [C₁₀H₁₁⁷⁹BrO₂]⁺ at m/z 242 and [C₁₀H₁₁⁸¹BrO₂]⁺ at m/z 244.
-
Loss of Ketene: A common fragmentation for phenyl acetates is the loss of ketene (CH₂=C=O, 42 Da) to form the corresponding phenol. This would result in fragment ions at m/z 200 and 202, corresponding to the 4-bromo-2,6-dimethylphenol radical cation.
-
Loss of Acetyl Radical: Loss of the acetyl radical (•COCH₃, 43 Da) would lead to ions at m/z 199 and 201.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal choice for this compound due to its likely volatility and thermal stability. The gas chromatograph separates the sample from any non-volatile impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Instrument Setup:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ~250°C.
-
Oven Program: Start with an oven temperature of 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 20°C/min.
-
-
MS Instrument Setup (EI):
-
Ionization Source: Electron Ionization (EI) at 70 eV is standard for creating predictable and library-searchable fragmentation patterns.
-
Mass Analyzer: Set the quadrupole or time-of-flight analyzer to scan a mass range of m/z 40-400.
-
-
Data Acquisition & Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 4-Bromo-2,6-dimethylphenyl acetate. Analyze the molecular ion region for the characteristic 1:1 bromine isotope pattern and identify key fragment ions.
Workflow for GC-MS Analysis
Caption: Workflow for MW and identity confirmation via GC-MS.
Chromatographic Techniques: The Gold Standard for Purity Assessment
While NMR and MS confirm identity, they are not inherently quantitative for assessing purity without extensive calibration. Chromatographic methods like HPLC and GC are the workhorses for determining the purity of pharmaceutical intermediates by separating the main compound from impurities.[5][7]
Expertise in Action: Choosing Between HPLC and GC
-
High-Performance Liquid Chromatography (HPLC): HPLC is incredibly versatile and is the most widely used technique for purity analysis in the pharmaceutical industry.[7] It is ideal for separating the target compound from non-volatile impurities, starting materials (e.g., 4-bromo-2,6-dimethylphenol), or side-products from the synthesis.[1]
-
Gas Chromatography (GC): GC is an excellent alternative if all potential impurities are volatile and thermally stable. It often provides higher resolution and faster analysis times than HPLC for suitable compounds.[8][9]
Experimental Protocol: HPLC-UV Purity Determination
-
System Preparation:
-
Mobile Phase A: Deionized water with 0.1% formic acid. The acid is added to ensure good peak shape by protonating any free silanol groups on the column.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the standard choice for this type of molecule.
-
-
Sample Preparation: Prepare a stock solution of 4-Bromo-2,6-dimethylphenyl acetate at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
UV Detector: Set to monitor at 220 nm, where the phenyl ring exhibits strong absorbance.
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Workflow for HPLC Purity Analysis
Caption: Workflow for purity determination using HPLC-UV.
Vibrational Spectroscopy (FTIR/Raman): A Quick Functional Group Check
FTIR and Raman spectroscopy are complementary techniques that provide a rapid "fingerprint" of a molecule by probing its vibrational modes.[10] They are excellent for confirming the presence of key functional groups.
Expertise in Action: Complementary Information
-
FTIR Spectroscopy: Measures the absorption of infrared light. It is particularly sensitive to polar bonds. For our compound, the most prominent peak will be the C=O stretch of the ester.
-
Raman Spectroscopy: Measures the inelastic scattering of laser light. It is more sensitive to non-polar, symmetric bonds, making it excellent for observing the aromatic ring vibrations.
Expected Vibrational Frequencies:
-
Aromatic C-H Stretch: ~3050-3100 cm⁻¹
-
Aliphatic C-H Stretch: ~2900-3000 cm⁻¹
-
Ester C=O Stretch: A very strong, sharp band around 1765 cm⁻¹ (characteristic of a phenyl ester).[11]
-
Aromatic C=C Stretch: ~1500-1600 cm⁻¹
-
Ester C-O Stretch: ~1100-1250 cm⁻¹
-
C-Br Stretch: ~500-650 cm⁻¹
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the most convenient method as it requires minimal sample preparation.
-
Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact and acquire the sample spectrum (typically 32 scans at a resolution of 4 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and compare them to reference spectra or expected frequencies to confirm the presence of the required functional groups.
Comparative Summary of Analytical Techniques
| Technique | Primary Information | Sensitivity | Selectivity/Resolution | Primary Application |
| NMR Spectroscopy | Unambiguous molecular structure, atom connectivity | Medium | Very High | Structural Elucidation & Identification |
| Mass Spectrometry | Molecular weight, elemental formula (from isotopes), fragmentation | High | High | Identity & MW Confirmation |
| HPLC-UV | Purity, quantification of impurities | High | High | Purity Determination & Quantification |
| GC-FID/MS | Purity (volatile compounds), quantification | Very High | Very High | Purity Determination (Volatiles) |
| FTIR/Raman | Presence of functional groups | Low-Medium | Medium | Rapid Identity Screen & Functional Group Confirmation |
Conclusion
A multi-faceted analytical approach is essential for the robust characterization of 4-Bromo-2,6-dimethylphenyl acetate. No single technique can provide all the necessary information. The logical workflow begins with NMR and MS to unequivocally confirm the structure and molecular weight. This is followed by HPLC or GC to rigorously quantify the purity and identify any process-related impurities or degradants. Finally, FTIR or Raman spectroscopy serves as a rapid and efficient quality control check to verify functional group integrity. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a comprehensive characterization package, ensuring the quality and consistency required for successful downstream applications.
References
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SunanKalijaga.org . Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available at: [Link]
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ResearchGate . FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Available at: [Link]
-
NETZSCH Analyzing & Testing . (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
-
PubChem . 4-Bromo-2,6-dimethylphenol. Available at: [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. Available at: [Link]
-
PubMed . FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Available at: [Link]
-
ResearchGate . (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
PubChem . 2-(4-bromo-2,6-dimethylphenyl)acetic acid. Available at: [Link]
- Google Patents. US4954648A - Method for the bromination of aromatic compound.
-
PubMed . A gas chromatographic method for determination of acetate levels in body fluids. Available at: [Link]
-
Walsh Medical Media . (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime. Available at: [Link]
-
ALWSCI . (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
ResearchGate . Simultaneous Detection of Eight Prohibited Flavor Compounds in Foodstuffs Using Gas Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
Novasol Biotech . (2024). How to detect the percentage of pharmaceutical intermediates?. Available at: [Link]
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PubMed Central . Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
PubMed . (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Available at: [Link]
-
IOSR Journal . Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
YouTube . (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]
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A Researcher's Guide to the 13C NMR Spectral Analysis of 4-Bromo-2,6-dimethylphenyl acetate
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of 4-Bromo-2,6-dimethylphenyl acetate, offering a comparative analysis with structurally related compounds to aid in spectral interpretation and compound verification.
The Significance of 13C NMR in Structural Elucidation
Unlike 1H NMR, where spin-spin coupling can lead to complex multiplets, 13C NMR spectra are typically acquired under proton-decoupled conditions. This results in a simplified spectrum where each unique carbon atom appears as a single peak.[1] The chemical shift of each peak is highly sensitive to the local electronic environment, providing a distinct fingerprint of the molecule's carbon skeleton.[2][3] For substituted aromatic compounds like 4-Bromo-2,6-dimethylphenyl acetate, 13C NMR is invaluable for confirming the substitution pattern on the benzene ring.[4]
To facilitate a clear understanding of the spectral data, the carbon atoms of 4-Bromo-2,6-dimethylphenyl acetate are systematically numbered as illustrated below.
Figure 1. Structure of 4-Bromo-2,6-dimethylphenyl acetate with carbon numbering.
Predicted 13C NMR Spectrum of 4-Bromo-2,6-dimethylphenyl acetate
Due to the molecule's symmetry, with a plane passing through C1 and C4, we anticipate a total of 8 distinct signals in the 13C NMR spectrum: 4 for the aromatic carbons and 4 for the substituent carbons. The predicted chemical shifts are based on the additive effects of the bromo, acetyl, and methyl substituents on the benzene ring.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C7 (C=O) | ~168-172 | The carbonyl carbon of an ester typically appears in this downfield region.[5] |
| C1 | ~148-152 | The carbon atom attached to the electronegative oxygen of the ester group (ipso-carbon) is shifted downfield. |
| C2, C6 | ~130-135 | These carbons are ortho to the ester group and are also substituted with methyl groups, leading to a downfield shift. |
| C3, C5 | ~128-132 | These carbons are meta to the ester group and ortho to the bromine atom. The deshielding effect of the bromine atom will influence their chemical shift. |
| C4 | ~118-122 | The carbon atom bonded to bromine (ipso-carbon) experiences a "heavy atom effect," which, counterintuitively for an electronegative atom, can cause an upfield shift compared to chlorine or fluorine.[6] |
| C8 (O=C-CH3) | ~20-25 | The methyl carbon of the acetyl group is expected in this aliphatic region. |
| C9, C10 (Ar-CH3) | ~15-20 | The methyl carbons attached to the aromatic ring will appear at a characteristic upfield chemical shift. |
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of 4-Bromo-2,6-dimethylphenyl acetate with the experimental data of structurally analogous compounds.
Alternative 1: 2,6-Dimethylphenol
This compound allows us to observe the effect of the two methyl groups on the phenyl ring without the influence of the bromo and acetyl groups. The 13C NMR spectrum of 2,6-dimethylphenol in CDCl3 shows the following key peaks:
| Carbon Atom (2,6-Dimethylphenol) | Chemical Shift (ppm) |
| C1 (C-OH) | 152.16 |
| C2, C6 (C-CH3) | 123.20 |
| C3, C5 | 128.63 |
| C4 | 120.33 |
| Ar-CH3 | 15.75 |
Source: National Institute of Materials and Chemical Research, Japan (SDBS)[7], PubChem CID 11335[8]
The C1 chemical shift in 2,6-dimethylphenol provides a good baseline for predicting the C1 shift in our target molecule. The introduction of the acetyl group to form the ester in 4-Bromo-2,6-dimethylphenyl acetate is expected to have a minor effect on the C1 chemical shift.
Alternative 2: 4-Bromophenylacetamide
While not a direct phenyl acetate, the 13C NMR data for 4-bromophenylacetamide in CDCl3 provides insight into the electronic effects of the bromine atom and an amide group on the phenyl ring.
| Carbon Atom (4-Bromophenylacetamide) | Chemical Shift (ppm) |
| C=O | 168.36 |
| C4 (C-Br) | 116.86 |
| C1 (C-NH) | 136.91 |
| C2, C6 | 121.36 |
| C3, C5 | 131.95 |
| CO-CH3 | 24.63 |
Source: The Royal Society of Chemistry, Supporting Information[9]
The chemical shift of the carbon atom attached to the bromine (C4) in this molecule reinforces our prediction of an upfield shift for the corresponding carbon in 4-Bromo-2,6-dimethylphenyl acetate.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of 4-Bromo-2,6-dimethylphenyl acetate, the following experimental procedure is recommended:
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 100 MHz for 13C NMR.
-
Tune and match the probe for the 13C frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A range of 0-220 ppm is typically sufficient for most organic compounds.[11]
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary to obtain accurate integrals for quaternary carbons, although these are generally weak.[11]
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks (note: in standard proton-decoupled 13C NMR, peak integrals are not always proportional to the number of carbons).[5]
-
Logical Workflow for Spectral Analysis
The following diagram outlines the logical steps involved in the analysis of the 13C NMR spectrum.
Figure 2. Workflow for 13C NMR Spectral Analysis.
By following this comprehensive guide, researchers can confidently acquire, interpret, and validate the 13C NMR spectrum of 4-Bromo-2,6-dimethylphenyl acetate, ensuring the structural integrity of their synthesized compounds.
References
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. [Link]
-
chemguide. interpreting C-13 NMR spectra. [Link]
-
ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. [Link]
-
ResearchGate. Interpretation of 13C NMR Spectra. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. [Link]
-
ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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CORE. SUPPORTING INFORMATION. [Link]
-
PubChem. 2,6-Dimethylphenol. [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Chemistry Stack Exchange. (2021). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. [Link]
-
NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
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The Alchemist's Guide to a Challenging Transformation: A Comparative Study of Palladium Catalysts for Reactions Involving 4-Bromo-2,6-dimethylphenyl Acetate
For the discerning researcher in organic synthesis and drug development, the choice of a catalyst is paramount, often dictating the success or failure of a complex transformation. The sterically hindered nature of 4-Bromo-2,6-dimethylphenyl acetate presents a formidable challenge to conventional cross-coupling methodologies. The ortho-methyl groups exert significant steric pressure, impeding the approach of the catalyst and the coupling partners. This guide offers a comparative analysis of palladium catalyst systems for four key transformations involving this substrate: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. We will delve into the nuances of catalyst selection, supported by experimental data from the literature on analogous sterically hindered systems, and provide detailed protocols to empower you in your synthetic endeavors.
The Crux of the Matter: Overcoming Steric Hindrance
The primary obstacle in reactions with 4-Bromo-2,6-dimethylphenyl acetate is the steric bulk flanking the bromine atom. This necessitates the use of palladium catalysts equipped with bulky, electron-rich ligands. These ligands play a crucial role in promoting the key steps of the catalytic cycle:
-
Facilitating Oxidative Addition: Bulky ligands often promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which can more readily undergo oxidative addition to the sterically encumbered C-Br bond.
-
Enhancing Reductive Elimination: The steric pressure exerted by these ligands can also accelerate the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active catalyst.
Comparative Analysis of Palladium Catalyst Systems
The following sections provide a comparative overview of palladium catalysts for the four major cross-coupling reactions, with a focus on their efficacy with sterically hindered aryl bromides. The performance data is synthesized from studies on substrates analogous to 4-Bromo-2,6-dimethylphenyl acetate.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a stalwart for the formation of biaryl structures. For sterically hindered substrates, the choice of ligand is critical to achieving high yields.
| Catalyst System (Precatalyst + Ligand) | Key Features | Typical Yields (Sterically Hindered Substrates) | Reference Insights |
| Pd(OAc)₂ + AntPhos | A bulky and rigid phosphine ligand that has shown excellent reactivity for sterically demanding aryl-alkyl and aryl-aryl couplings.[1] | 63-95% | The unique structure of AntPhos is thought to inhibit β-hydride elimination, a common side reaction with sterically hindered substrates.[1] |
| Pd₂(dba)₃ + BI-DIME | Another bulky biaryl phosphine ligand effective for tetra-ortho-substituted biaryl synthesis. | 31-80% | Demonstrates good performance, though in some cases, may be less effective than AntPhos for extremely hindered couplings.[1] |
| Pd(OAc)₂ + SPhos or XPhos | Buchwald's "second-generation" biaryl phosphine ligands are widely used for challenging couplings. | Good to Excellent | These ligands are known for their high activity and broad substrate scope, including sterically hindered aryl chlorides and bromides. |
| PEPPSI-iPr | An N-heterocyclic carbene (NHC)-palladium complex that is air and moisture stable. | Good to Excellent | NHC ligands offer strong σ-donation and steric bulk, making them highly effective for Suzuki-Miyaura reactions of hindered substrates.[2] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric hindrance of 4-Bromo-2,6-dimethylphenyl acetate makes this a challenging transformation, requiring highly active catalyst systems.
| Catalyst System (Precatalyst + Ligand) | Key Features | Typical Yields (Sterically Hindered Substrates) | Reference Insights |
| Pd₂(dba)₃ + BrettPhos | Specifically designed for the coupling of primary amines with sterically hindered aryl halides. | Good to Excellent | The ligand's structure is optimized to promote the challenging C-N bond formation with hindered substrates. |
| Pd(OAc)₂ + XPhos or RuPhos | Highly active and versatile ligands for a broad range of amines and aryl halides. | Good to Excellent | These ligands have demonstrated high efficacy in the amination of di-ortho-substituted aryl bromides. |
| Pd₂(dba)₃ + Josiphos-type ligands | Ferrocene-based diphosphine ligands that can be effective for challenging aminations. | Moderate to Good | The choice of the specific Josiphos ligand can be crucial for optimal performance. |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, a valuable transformation in materials science and medicinal chemistry. The reaction is typically co-catalyzed by copper(I) salts, although copper-free versions are also prevalent.
| Catalyst System | Key Features | Typical Yields (Sterically Hindered Substrates) | Reference Insights |
| Pd(PPh₃)₂Cl₂ / CuI | The classic catalyst system for Sonogashira coupling. | Moderate to Good | May require higher catalyst loadings and temperatures for sterically hindered substrates. |
| Pd(OAc)₂ + XPhos / CuI | The use of bulky, electron-rich phosphine ligands can significantly improve reaction efficiency. | Good to Excellent | XPhos has been shown to be effective in promoting the coupling of hindered aryl halides.[3] |
| Pd(P(t-Bu)₃)₂ | A highly active catalyst for copper-free Sonogashira couplings. | Good to Excellent | The bulky and electron-rich nature of the tri(tert-butyl)phosphine ligand is key to its high activity. |
Experimental Protocol: Sonogashira Coupling (Copper-Free)
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-Bromo-2,6-dimethylphenyl acetate (1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(P(t-Bu)₃)₂, 1-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction facilitates the coupling of an aryl halide with an alkene. For sterically hindered substrates, achieving high regioselectivity and yield can be challenging.
| Catalyst System | Key Features | Typical Yields (Sterically Hindered Substrates) | Reference Insights |
| Pd(OAc)₂ + P(o-tol)₃ | A classic catalyst system for the Heck reaction. | Moderate | May suffer from lower yields and require higher temperatures with hindered substrates. |
| Herrmann's Catalyst (a palladacycle) | A highly stable and active catalyst for the Heck reaction of aryl bromides. | Good to Excellent | Palladacycles can exhibit high turnover numbers and are often effective for challenging substrates. |
| Pd(OAc)₂ + N-Heterocyclic Carbene (NHC) Ligands | NHC ligands provide a strongly donating and sterically bulky environment around the palladium center. | Good to Excellent | These systems have shown high efficiency for the Heck coupling of unactivated and sterically hindered aryl bromides. |
Logical Relationship: Catalyst Selection for Heck Reaction
Caption: Rationale for catalyst selection in the Heck reaction of a sterically hindered substrate.
Conclusion: A Field-Proven Perspective
For the successful palladium-catalyzed transformation of 4-Bromo-2,6-dimethylphenyl acetate, a "one-size-fits-all" approach is inadequate. The choice of the catalyst system must be tailored to the specific reaction.
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as AntPhos, XPhos, or SPhos are highly recommended.
-
In Sonogashira couplings , employing bulky phosphine ligands like XPhos or utilizing a copper-free system with Pd(P(t-Bu)₃)₂ can lead to superior results.
-
For the Heck reaction , highly stable and active catalysts such as Herrmann's catalyst or those based on N-heterocyclic carbene ligands are often necessary to overcome the steric barrier and achieve high yields.
The experimental protocols and comparative data presented in this guide serve as a robust starting point for your investigations. Meticulous optimization of reaction parameters, including base, solvent, and temperature, will be crucial for maximizing the yield and purity of your desired product.
References
-
Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2008). Practical Heck-Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949–3952. [Link]
-
Wang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(23), 2957-2959. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Sonogashira coupling. (2023, December 27). In Wikipedia. [Link]
-
Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. [Link]
-
Heck reaction. (2023, December 19). In Wikipedia. [Link]
-
Suzuki reaction. (2023, December 27). In Wikipedia. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Valente, C., et al. (2012). PEPPSI-iPr as a Catalyst for the Suzuki-Miyaura Cross-Coupling of Arylboronic Acids and Aryl Halides. European Journal of Organic Chemistry, 2012(1), 123-129. [Link]
-
Zhang, W.-W., Zhang, X.-G., & Li, J.-H. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259–5264. [Link]
Sources
Performance evaluation of different halogenated phenyl acetates in catalytic reactions.
For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Halogenated phenyl acetates are a versatile class of building blocks, pivotal in the synthesis of complex organic molecules through various catalytic reactions. Their performance, however, is not uniform and is dictated by the nature and position of the halogen substituent. This guide provides an in-depth comparison of the reactivity of different halogenated phenyl acetates in key catalytic transformations, supported by experimental insights and established chemical principles.
Introduction: The Role of the Halogen in Catalytic Reactivity
Halogenated phenyl acetates are valuable substrates in organic synthesis, primarily due to the ability of the halogen atom to participate in a variety of catalytic cycles, most notably in cross-coupling reactions. The acetate group, being a moderately deactivating group, also influences the electronic properties of the aromatic ring. The choice of halogen—fluorine, chlorine, bromine, or iodine—is a key consideration, as it governs the reactivity of the C-X bond and, consequently, the overall efficiency of the catalytic process.
The generally accepted trend in reactivity for aryl halides in many catalytic reactions, particularly those involving oxidative addition to a metal center, is:
I > Br > Cl > F
This trend is a result of the decreasing carbon-halogen bond strength down the group, making the C-I bond the easiest to break and the C-F bond the most difficult. This guide will delve into the practical implications of this trend in the context of Suzuki-Miyaura cross-coupling and touch upon other relevant catalytic transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1] The performance of halogenated phenyl acetates in this reaction is a clear illustration of the influence of the halogen substituent.
Causality of Experimental Choices
In a typical Suzuki-Miyaura coupling, a palladium(0) catalyst is used. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) center, forming a Pd(II) species. This is often the rate-determining step and is highly dependent on the C-X bond energy. Subsequently, transmetalation with the organoboron reagent and reductive elimination yield the coupled product and regenerate the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent are all critical for a successful transformation. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, particularly for less reactive aryl chlorides.[2] The base is required to activate the organoboron species for transmetalation.
Performance Evaluation
| Substrate | Halogen | C-X Bond Energy (kJ/mol) | Expected Reactivity in Suzuki-Miyaura Coupling | Typical Reaction Conditions |
| 4-Iodophenyl acetate | Iodo | ~238 | Very High | Mild conditions, lower catalyst loading, shorter reaction times. |
| 4-Bromophenyl acetate | Bromo | ~297 | High | Standard conditions, moderate catalyst loading and reaction times. |
| 4-Chlorophenyl acetate | Chloro | ~356 | Moderate | Harsher conditions, higher catalyst loading, specialized ligands often required. |
| 4-Fluorophenyl acetate | Fluoro | ~452 | Low | Generally unreactive under standard Suzuki-Miyaura conditions. |
Note: The C-X bond energies are approximate values for halobenzenes and serve as a general guide.
The high reactivity of 4-iodophenyl acetate allows for the use of milder reaction conditions, which can be beneficial for sensitive substrates. In contrast, the robustness of the C-Cl bond in 4-chlorophenyl acetate necessitates more forcing conditions, which can sometimes lead to side reactions. 4-Fluorophenyl acetate is typically not used in Suzuki-Miyaura couplings due to the inertness of the C-F bond.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenyl Acetate
This protocol is a representative procedure for the Suzuki-Miyaura coupling of 4-bromophenyl acetate with phenylboronic acid, adapted from established methods for similar substrates.[3][4]
Materials:
-
4-Bromophenyl acetate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl acetate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Stir the reaction mixture at 90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-acetylphenyl phenyl ether.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromophenyl acetate.
Other Catalytic Transformations
Heck Reaction
The Heck reaction, another palladium-catalyzed cross-coupling, forms a C-C bond between an aryl halide and an alkene. The reactivity trend of halogenated phenyl acetates in the Heck reaction generally follows that of the Suzuki-Miyaura coupling (I > Br > Cl >> F). The oxidative addition of the aryl halide to the palladium(0) catalyst is also a key step in the Heck catalytic cycle.[6]
Catalytic Hydrolysis
The hydrolysis of phenyl acetates to their corresponding phenols is a fundamental reaction. While often base-catalyzed, this transformation can also be facilitated by various catalysts. The electronic nature of the substituents on the phenyl ring plays a significant role in the rate of hydrolysis. Electron-withdrawing groups, such as halogens, generally increase the rate of nucleophilic attack on the ester carbonyl by stabilizing the resulting phenoxide intermediate.
The expected trend for the rate of hydrolysis of para-substituted halogenated phenyl acetates is:
F > Cl > Br > I
This is due to the inductive electron-withdrawing effect of the halogens, which is strongest for fluorine and decreases down the group. However, it is important to note that direct comparative studies on the catalytic hydrolysis of this specific series of compounds are not extensively documented in the surveyed literature.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The performance of halogenated phenyl acetates in catalytic reactions is intrinsically linked to the identity of the halogen substituent. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, the reactivity follows the order I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. This predictable trend allows for the rational selection of substrates based on the desired reaction conditions and cost-effectiveness. For catalytic hydrolysis, the trend is reversed (F > Cl > Br > I) due to the inductive effects of the halogens.
Further research into the development of more active catalyst systems for the activation of aryl chlorides and fluorides will continue to expand the utility of these readily available and cost-effective starting materials. The insights provided in this guide aim to equip researchers with the fundamental knowledge to make informed decisions in the design and execution of their synthetic strategies.
References
- Deveau, A. M., & Macdonald, T. L. (2004). Practical synthesis of biaryl colchicinoids containing 3',4'-catechol ether-based A-rings via Suzuki cross-coupling with ligandless palladium in water. Tetrahedron Letters, 45(4), 803–807.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Novak, M., Wang, Y.-T., & Ambrogio, M. W. (2007). A Research Project in the Organic Instructional Laboratory Involving the Suzuki-Miyaura Cross Coupling Reaction.
- Aktoudianakis, E., Chan, E., & Edward, A. R. (2008). “Greening up” the Suzuki Reaction.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173.
- Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Hoogenboom, R., Meier, M. A. R., & Schubert, U. S. (2005). The Introduction of High-Throughput Experimentation Methods for Suzuki-Miyaura Coupling Reactions in in University Education.
- Liu, L., Zhang, Y., & Xin, B. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(10), 3994–3997.
- Zhang, Y., Liu, L., & Wang, Y. (2005). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. Synlett, 2005(20), 3083–3086.
- Li, C. J. (2005). Organic Reactions in Aqueous Media with a Focus on Carbon−Carbon Bond Formations: A Decade Update. Chemical Reviews, 105(8), 3095–3165.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Doxsee, K. M., & Hutchison, J. E. (2004).
- K. M. Doxsee and J. E. Hutchison, Green Organic Chemistry: Strategies, Tools, and Laboratory Experiments, Thomson Brooks/Cole Publishers, 2004.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination and Suzuki–Miyaura Cross-Coupling on the Forefront of Innovation. Organometallics, 34(23), 5497–5508.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-2,6-dimethylphenyl acetate
This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2,6-dimethylphenyl acetate (CAS No. 60041-68-1)[1], designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment
Due to the lack of a dedicated SDS, a conservative approach to handling and disposal is warranted. The hazards can be inferred from the structurally related compound, 4-Bromo-2,6-dimethylphenol.
Inferred Potential Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[2]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[2]
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent and potentially harmful to aquatic life. Improper disposal can lead to long-term environmental contamination.
Given these potential hazards, all waste containing 4-Bromo-2,6-dimethylphenyl acetate must be treated as hazardous waste.
Personal Protective Equipment (PPE)
When handling 4-Bromo-2,6-dimethylphenyl acetate for disposal, the following PPE is mandatory to minimize exposure:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter cartridge.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount for safety, environmental responsibility, and cost-effective disposal. 4-Bromo-2,6-dimethylphenyl acetate falls into the category of halogenated organic waste .
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[3] The disposal methods for these two streams are different; halogenated wastes require high-temperature incineration to prevent the formation of toxic byproducts.[4] Mixing these waste streams significantly increases disposal costs.[4]
-
Liquid vs. Solid Waste: Collect solid waste (e.g., pure compound, contaminated filter paper) and liquid waste (e.g., solutions in organic solvents) in separate, clearly labeled containers.
-
Avoid Contamination: Do not mix this waste with other categories, such as acidic, basic, or aqueous waste.
The following diagram illustrates the decision-making process for waste segregation.
Caption: Decision workflow for the segregation of laboratory chemical waste.
Step-by-Step Disposal Procedures
A. For Solid Waste (Pure Compound, Contaminated Labware)
-
Container Selection: Choose a container that is chemically compatible, in good condition, and has a tight-fitting screw cap.[5] High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "Waste 4-Bromo-2,6-dimethylphenyl acetate"
-
The approximate quantity of the waste
-
The date of accumulation
-
-
Collection: Carefully transfer the solid waste into the labeled container. Minimize the generation of dust.
-
Storage: Keep the waste container securely closed at all times, except when adding waste.[6] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
B. For Liquid Waste (Solutions containing 4-Bromo-2,6-dimethylphenyl acetate)
-
Container Selection: Use a designated, properly vented, and chemically compatible waste solvent container.
-
Labeling: The container must be labeled as "Halogenated Organic Waste".[6][7] Maintain a log sheet near the container to record the chemical name and approximate quantity of each addition.
-
Collection: Pour the liquid waste carefully into the container, using a funnel to prevent spills.
-
Storage: Ensure the container is tightly sealed after each addition and stored in a secondary containment bin within a well-ventilated area.
-
Disposal: Follow your institution's procedures for the disposal of bulk liquid hazardous waste.
Crucial Do Nots:
-
DO NOT dispose of 4-Bromo-2,6-dimethylphenyl acetate down the drain.[8] This is illegal and environmentally harmful.
-
DO NOT mix it with non-hazardous waste for regular trash disposal.
-
DO NOT evaporate solutions of this compound in a fume hood as a means of disposal.
Emergency Procedures in Case of Spills
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Secure the Area: Prevent unauthorized entry.
-
Consult SDS/Safety Officer: If available, consult the SDS for similar compounds and notify your laboratory supervisor or EHS officer.
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] As the generator of the waste, you are responsible for its safe management from "cradle-to-grave."[9] This includes proper identification, accumulation, and transfer to a permitted treatment, storage, and disposal facility.[9]
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains bromine, requiring specific disposal methods like incineration.[4] |
| Container Type | Chemically compatible (e.g., HDPE), sealed container.[5] | Prevents leaks and reactions with the container material. |
| Primary Disposal Route | Incineration via a licensed hazardous waste facility. | Ensures complete destruction and prevents environmental release. |
| Segregation | Separate from non-halogenated organic waste.[3][6] | Avoids costly and improper disposal of the entire waste stream. |
By adhering to these procedures, you contribute to a safe and sustainable research environment, ensuring that your work's impact is in scientific advancement, not environmental harm.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). While not for the exact compound, this provides a template for the information expected in an SDS.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Provides safety information for a related brominated compound.
- 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem. National Center for Biotechnology Information.
- SAFETY DATA SHEET - TCI Chemicals. (2025). Safety data for a related brominated compound.
- (4-BroMo-2,6-diMethylphenyl)boronic acid SDS - Echemi. Echemi.com.
- Hazardous Waste Segregation. General guidelines for segregating chemical waste.
- Organic Solvents - Cornell EHS. Cornell University.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025).
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Buy 4-Bromo-2,6-dimethylphenyl acetate | 60041-68-1 - Smolecule. Smolecule.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. (2025).
- Guidelines for Solvent Waste Recycling and Disposal. (2022).
- 4-Acetamidophenyl acetate-SDS-MedChemExpress. MedChemExpress. (2024).
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. (2022).
- Organic Solvent Waste Disposal. Safety & Risk Services.
Sources
- 1. Buy 4-Bromo-2,6-dimethylphenyl acetate | 60041-68-1 [smolecule.com]
- 2. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. goodway.com [goodway.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
